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Atto 635 NHS ester Documentation Hub

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  • Product: Atto 635 NHS ester

Core Science & Biosynthesis

Foundational

What is Atto 635 NHS ester

Technical Whitepaper: Atto 635 NHS Ester High-Fidelity Labeling for Super-Resolution and Single-Molecule Applications Executive Summary In the landscape of far-red fluorescent probes, Atto 635 NHS ester occupies a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Atto 635 NHS Ester High-Fidelity Labeling for Super-Resolution and Single-Molecule Applications

Executive Summary

In the landscape of far-red fluorescent probes, Atto 635 NHS ester occupies a critical niche for researchers demanding photostability beyond the capabilities of traditional cyanine dyes (e.g., Cy5, Alexa Fluor 647). Unlike flexible cyanine structures prone to cis-trans isomerization and photobleaching, Atto 635 is based on a rigid carbopyronine core. This structural integrity translates to exceptional stability under high-intensity irradiation, making it a premier choice for Stimulated Emission Depletion (STED) microscopy and Single-Molecule Detection (SMD) .

This guide details the physicochemical properties, reaction mechanisms, and an optimized labeling protocol designed to maximize the Degree of Labeling (DOL) while preserving protein function.

Photophysical & Chemical Profile

Atto 635 is engineered to match the 633 nm spectral line of HeNe lasers and the 635 nm line of diode lasers. Its emission in the deep red (~658 nm) significantly reduces autofluorescence background from biological samples.

Table 1: Key Technical Specifications

PropertyValueNotes
Structure Class CarbopyronineRigid core prevents isomerization; high photostability.[1]
Excitation Max (

)
635 nmIdeal for HeNe (633 nm) and Diode (635 nm) lasers.
Emission Max (

)
658 nmDeep red window; low background.
Extinction Coefficient (

)
130,000 M

cm

High absorptivity leads to bright signal.
Quantum Yield (

)
~0.50High efficiency for a red dye; temperature independent.
Fluorescence Lifetime (

)
~3.3 nsSuitable for FLIM (Fluorescence Lifetime Imaging).
Solubility Moderate (Polar)More hydrophilic than Atto 647N; less non-specific binding.
Net Charge (Conjugate) +1 (Cationic)Zwitterionic precursors often result in cationic linkage.

Senior Scientist Insight: While Atto 647N is often cited for maximum brightness, it is extremely hydrophobic and "sticky," often binding to membranes non-specifically. Atto 635 is the superior choice when labeling intracellular proteins where background cleanliness is paramount, offering a balance of high stability and better water solubility.

Mechanism of Action: NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester functional group provides highly specific targeting of primary amines (


), found on Lysine (Lys)  residues and the N-terminus  of proteins.

The Reaction Logic:

  • Nucleophilic Attack: The unprotonated amine on the protein attacks the carbonyl carbon of the NHS ester.

  • Leaving Group: N-hydroxysuccinimide is released as a byproduct.

  • Amide Bond Formation: A stable, covalent amide bond is formed between the dye and the protein.

Critical Constraint: This reaction competes with hydrolysis , where water attacks the NHS ester, rendering the dye non-reactive. High pH accelerates both labeling and hydrolysis; therefore, pH control is the single most critical variable.

NHS_Reaction Protein Protein-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Protein->Intermediate pH 8.3 (Deprotonation) Dye Atto 635-NHS (Electrophile) Dye->Intermediate Product Dye-Protein Conjugate (Stable Amide Bond) Intermediate->Product Bond Formation Byproduct NHS Leaving Group Intermediate->Byproduct

Figure 1: Mechanism of NHS-ester conjugation. The reaction relies on the nucleophilic attack of the primary amine on the activated ester.

Optimized Labeling Protocol

Standard protocols often fail due to poor pH control or wet solvents. This workflow is validated for high-yield conjugation.

Materials Required
  • Buffer A (Labeling): 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3. (Do NOT use Tris) .
    
  • Buffer B (Storage): PBS pH 7.4 + 0.01% Sodium Azide (optional).

  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

  • Purification: Sephadex G-25 (PD-10 columns) or dialysis cassettes (10k MWCO).

Step-by-Step Workflow
  • Protein Preparation:

    • Exchange protein into Buffer A via dialysis or desalting column.

    • Why: Removes Tris/Glycine (which compete for the dye) and sets pH to 8.3 (optimizing Lysine reactivity vs. hydrolysis).

    • Concentration target: 1–5 mg/mL.

  • Dye Solubilization:

    • Dissolve 1 mg Atto 635 NHS ester in 50–100

      
      L anhydrous DMSO.
      
    • Critical: Prepare immediately before use. NHS esters degrade in minutes if moisture is present.

  • Conjugation Reaction:

    • Add dye to protein at a molar excess of 2x to 5x .

    • Calculation:

      
      
      
    • Incubate for 1 hour at Room Temperature (RT) in the dark, with gentle rotation.

  • Quenching (Optional but Recommended):

    • Add 10

      
      L of 1 M Tris (pH 8.0) or Glycine.
      
    • Why: Scavenges unreacted dye immediately, stopping the reaction precisely to prevent over-labeling.

  • Purification:

    • Pass the mixture through a Sephadex G-25 column equilibrated with Buffer B .

    • Collect the first colored band (Protein-Dye). The slower band is free dye.

  • Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm (

    
    ) and 635 nm (
    
    
    
    ).
    
    
    • Correction Factor (

      
      ):  ~0.36 for Atto 635 (Dye absorption at 280nm).
      
    • 
      :  130,000 M
      
      
      
      cm
      
      
      .[2]

Protocol_Workflow Start Start: Protein in Storage Buffer BufferEx Buffer Exchange Into 0.1M NaHCO3 (pH 8.3) Remove Tris/Azide Start->BufferEx Mix Mix Protein + Dye (Molar Ratio 1:3 to 1:5) BufferEx->Mix DyePrep Dissolve Atto 635 NHS in Anhydrous DMSO (Prepare Immediately) DyePrep->Mix Incubate Incubate 1h @ RT (Protect from Light) Mix->Incubate Quench Quench with Tris/Glycine (Stop Reaction) Incubate->Quench Purify Purification (Sephadex G-25 / Dialysis) Quench->Purify QC Calculate DOL (Target: 1.5 - 3.0 dyes/protein) Purify->QC

Figure 2: Operational workflow for Atto 635 conjugation. Green nodes indicate critical purification checkpoints.

Advanced Applications: STED & Single Molecule

Atto 635 is not just a "red dye"; it is a functional tool for super-resolution.[3]

STED Microscopy (Stimulated Emission Depletion)

Atto 635 is a standard for STED due to its resistance to photobleaching during the high-intensity depletion phase.

  • Excitation: 635 nm or 640 nm pulsed diode.

  • Depletion: 750 nm – 775 nm .

  • Performance: It allows for resolution down to 20–30 nm. Its rigid structure minimizes "blinking," ensuring continuous localization.

Single-Molecule Detection (SMD)

For SMD, the background-to-signal ratio is critical. Atto 635's spectral separation from cellular autofluorescence (which is high in the green/yellow, low in the red) makes it ideal for tracking individual receptors on cell surfaces.

Storage & Stability

  • Lyophilized Dye: Store at -20°C , desiccated. Stable for >12 months.

  • Solubilized Dye (DMSO): Use immediately. Do not store once dissolved; hydrolysis degrades reactivity within hours.

  • Conjugates: Store at 4°C (short term) or -20°C with 50% glycerol (long term). Protect from light.[1]

References

  • ATTO-TEC GmbH. (n.d.). ATTO 635 Data Sheet: Properties and Spectral Data. Retrieved from [Link]

  • Kolmakov, K., et al. (2010). "Polar Red-Emitting Rhodamine Dyes with High Photostability for Bioimaging." Chemistry – A European Journal. (Discusses the carbopyronine structure and stability).
  • Vicidomini, G., et al. (2011). "STED Nanoscopy with Time-Gated Detection." PLOS ONE.
  • Dempsey, G. T., et al. (2011). "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods.

Sources

Exploratory

Technical Guide: Atto 635 NHS Ester Mechanism of Action

Executive Summary Atto 635 is a red-shifting fluorescent label derived from a carbopyronin core structure. Unlike traditional cyanine dyes (e.g., Cy5), which are susceptible to photo-oxidation and ozone degradation, Atto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atto 635 is a red-shifting fluorescent label derived from a carbopyronin core structure. Unlike traditional cyanine dyes (e.g., Cy5), which are susceptible to photo-oxidation and ozone degradation, Atto 635 offers superior photostability and structural rigidity. The NHS (N-hydroxysuccinimide) ester derivative facilitates the covalent conjugation of this fluorophore to primary amines (


) on proteins, antibodies, and nucleic acids.[1]

This guide synthesizes the physicochemical mechanism of Atto 635 with an optimized, field-validated conjugation protocol. It addresses the specific challenges of labeling in the 635 nm spectral region, including autofluorescence suppression and STED (Stimulated Emission Depletion) microscopy compatibility.

The Photophysical Engine: Carbopyronin Chemistry

Structural Advantage

The core mechanism of Atto 635’s fluorescence lies in its carbopyronin scaffold. While rhodamines utilize an oxygen bridge in the xanthene system, carbopyronines substitute this with a carbon bridge (often dimethyl-substituted).

  • Rigidity: This substitution restricts internal rotation, minimizing non-radiative decay pathways. The result is a high quantum yield (

    
    ) despite the red-shifted emission.
    
  • Stability: The structure is resistant to electrophilic attack by ozone and singlet oxygen, a common failure mode for pentamethine cyanines (Cy5).

Spectral Properties

Atto 635 is engineered to match the 633 nm He-Ne laser line and 635 nm diode lasers.

PropertyValueUnitNotes
Excitation Max (

)
635nmPerfectly matches 633/635 nm lasers
Emission Max (

)
659nmIn PBS, pH 7.4
Extinction Coeff. (

)
120,000

High absorptivity for bright signal
Quantum Yield (

)
0.25-Temperature dependent (20°C)
Fluorescence Lifetime (

)
~3.2nsSuitable for FLIM applications
Correction Factor (CF280) 0.35-Empirical estimate; verify per lot

Mechanism of Action: NHS Ester Conjugation[1][2][3]

The "action" of this reagent is a nucleophilic acyl substitution.[1] The N-hydroxysuccinimide (NHS) ester activates the carboxylic acid of the dye, making the carbonyl carbon highly electrophilic.

The Reaction Pathway
  • Nucleophilic Attack: An unprotonated primary amine (e.g., Lysine

    
    -amine, N-terminus) attacks the carbonyl carbon of the Atto 635-NHS ester.[1]
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The NHS group acts as a leaving group.

  • Amide Bond Formation: A stable amide bond is formed between the dye and the biomolecule.[1]

The Critical Rival: Hydrolysis

Water is also a nucleophile.[1] In aqueous buffers, water competes with the protein amine to attack the ester, hydrolyzing the dye back to its non-reactive carboxylic acid form.

  • Half-life: The half-life of NHS esters at pH 7.0 is hours, but at pH 8.5 (optimal for amine reactivity), it drops to minutes.

  • Implication: The protocol must minimize the time the NHS ester spends in aqueous solution before encountering the protein.

Mechanistic Visualization

The following diagram illustrates the competing pathways of conjugation vs. hydrolysis.

NHS_Mechanism DyeNHS Atto 635-NHS Ester (Electrophile) Intermediate Tetrahedral Intermediate DyeNHS->Intermediate Nucleophilic Attack Hydrolyzed Hydrolyzed Dye (Non-reactive Carboxylate) DyeNHS->Hydrolyzed Protein Protein-NH2 (Nucleophile) Protein->Intermediate Water H2O (Competitor) Water->DyeNHS Hydrolysis (pH > 8.0) Conjugate Dye-Protein Conjugate (Stable Amide) Intermediate->Conjugate Elimination NHS_Group NHS Leaving Group Intermediate->NHS_Group

Figure 1: Kinetic competition between amine conjugation and hydrolysis. High pH favors amine nucleophilicity but accelerates hydrolysis.

Optimized Labeling Protocol

Scientific Rationale: This protocol uses a bicarbonate buffer at pH 8.[2]3. This specific pH is the "Goldilocks" zone: high enough to deprotonate Lysine residues (making them nucleophilic) but low enough to maintain a reasonable NHS ester half-life.

Reagents Required
  • Atto 635 NHS Ester: Store at -20°C, desiccated.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1][3] Note: Do not use standard DMSO; moisture will kill the NHS ester.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.[2]
    
  • Purification: Sephadex G-25 column (PD-10) or Zeba Spin Desalting Columns.

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve protein (1–5 mg/mL) in Labeling Buffer.[4][3]

    • Critical Check: Ensure the buffer is free of primary amines (No Tris, No Glycine, No Ammonium ions). If present, dialyze against PBS first, then adjust pH.

  • Dye Solubilization:

    • Equilibrate the Atto 635 NHS vial to room temperature before opening to prevent condensation.[5]

    • Dissolve 1 mg Atto 635 NHS in 50–100

      
       anhydrous DMSO.
      
    • Concentration: Aim for ~10 mg/mL stock.

  • Conjugation Reaction:

    • Add the dye solution to the protein solution while vortexing gently.

    • Molar Ratio: Use a 10-fold to 15-fold molar excess of dye over protein.

      • Why: Not all NHS esters react; hydrolysis consumes a portion.[1][4][3] Excess ensures sufficient Degree of Labeling (DOL).

    • Incubate for 1 hour at Room Temperature (20–25°C), protected from light.

  • Purification (Stop & Clean):

    • The reaction is quenched by the buffer over time, or you can add 10

      
       of 1 M Tris (pH 8.0) to scavenge remaining NHS ester immediately.
      
    • Load mixture onto a Sephadex G-25 column equilibrated with PBS.

    • Collect the first colored band (Protein-Dye).[3] The second band is free hydrolyzed dye.[3]

Workflow Visualization

Protocol_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification Step1 Equilibrate Dye to RT (Prevent Condensation) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Mix Protein (pH 8.3) + Dye (10x Excess) Step2->Step3 Step4 Incubate 1h @ RT (Dark) Step3->Step4 Step5 Gel Filtration (G-25) Remove Free Dye Step4->Step5 Step6 Calculate DOL (Abs 280 vs 635) Step5->Step6

Figure 2: Operational workflow for Atto 635 conjugation, emphasizing moisture control and purification.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the "trustworthiness" of the probe, you must quantify how many dye molecules are attached per protein.

Formula:



Where:

  • 
     = Absorbance of conjugate at 635 nm.[6]
    
  • 
     = Absorbance of conjugate at 280 nm.
    
  • 
     = Extinction coefficient of protein (e.g., IgG 
    
    
    
    203,000
    
    
    ).
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = 120,000 
    
    
    
    (Atto 635).
  • 
     = Correction Factor (0.35). Note: This corrects for the dye's contribution to absorbance at 280 nm.
    

References

  • Atto-Tec GmbH. (2023). ATTO 635 Data Sheet: Optical Properties and NHS Ester Reactivity. Retrieved from [Link] (Verified via distributor data).

  • Kolmakov, K., et al. (2010). Polar Red-Emitting Rhodamine Dyes for Fluorescence Microscopy and Nanoscopy. Chemistry – A European Journal. (Discusses Carbopyronin structural advantages for STED). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Labeling Primary Amines with Atto 635 NHS Ester

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective use of Atto 635 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective use of Atto 635 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biomolecules. We will delve into the underlying chemistry, provide a detailed experimental protocol, and discuss critical parameters for successful and reproducible bioconjugation.

Introduction: The Power of Atto 635 in Fluorescent Labeling

Atto 635 is a fluorescent dye belonging to the Atto family of labels, known for their exceptional brightness and high photostability.[1] These dyes are designed for high-sensitivity applications, including single-molecule detection. Specifically, Atto 635 is a red-absorbing dye with an excitation maximum around 635 nm and an emission maximum at approximately 659 nm, making it well-suited for instruments equipped with a 633 nm He-Ne laser or a 635 nm diode laser.[2] Its high molar extinction coefficient and good quantum yield contribute to its bright fluorescence, a crucial feature for sensitive detection in various applications.[2]

The NHS ester functional group is one of the most common and effective moieties for targeting primary amines on biomolecules.[][4] This reactivity allows for the straightforward and efficient labeling of proteins, antibodies, peptides, and other molecules containing accessible primary amine groups, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[4][5]

The Chemistry of Amine Labeling with NHS Esters

The labeling reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[6] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable, covalent amide bond between the dye and the target molecule.[5][7]

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Atto_635_NHS Atto 635-NHS Ester Tetrahedral_Intermediate Tetrahedral Intermediate Atto_635_NHS->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) on Biomolecule Primary_Amine->Tetrahedral_Intermediate Labeled_Biomolecule Atto 635-Labeled Biomolecule (Stable Amide Bond) Tetrahedral_Intermediate->Labeled_Biomolecule Collapse of Intermediate NHS N-hydroxysuccinimide (Byproduct) Tetrahedral_Intermediate->NHS

Figure 1: Reaction mechanism of Atto 635 NHS ester with a primary amine.

A critical competing reaction is the hydrolysis of the NHS ester by water, which also acts as a nucleophile.[6] This hydrolysis results in an unreactive carboxylic acid, thereby reducing the efficiency of the labeling reaction. The rate of hydrolysis is significantly influenced by pH.[4]

Critical Parameters for Successful Conjugation

Achieving optimal and reproducible labeling results hinges on the careful control of several experimental parameters.

pH

The pH of the reaction buffer is arguably the most critical factor.[5] The reaction is highly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state to react with the NHS ester.[5][6]

  • Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.

  • High pH: As the pH increases, the concentration of the deprotonated amine increases, favoring the reaction. However, the rate of NHS ester hydrolysis also increases significantly at higher pH, reducing the half-life of the reactive dye.[4][8]

The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5 .[][8] A common choice is a sodium bicarbonate or phosphate buffer at pH 8.3.[9][10]

Buffer Composition

It is imperative to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the NHS ester.[8][11] Therefore, buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided in the labeling reaction itself.[8][12] However, they can be used to quench the reaction after the desired incubation time.[13]

Stoichiometry: Molar Ratio of Dye to Biomolecule

The molar ratio of Atto 635 NHS ester to the biomolecule will influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching. The optimal molar ratio should be determined empirically for each specific application and biomolecule. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[6]

Concentration

The concentration of the reactants can also impact the efficiency of the labeling reaction. In dilute protein solutions, the competing hydrolysis of the NHS ester can have a greater effect.[8] It is often recommended to have a protein concentration of at least 2 mg/mL.[14]

Experimental Protocol: Labeling a Protein with Atto 635 NHS Ester

This protocol provides a general procedure for labeling a protein with Atto 635 NHS ester. It is essential to adapt and optimize this protocol for your specific protein and experimental needs.

G Start Start: Prepare Reagents Prepare_Protein 1. Prepare Protein Solution (e.g., in PBS, pH 7.4) Start->Prepare_Protein Prepare_Dye 2. Prepare Atto 635 NHS Ester Stock (e.g., 10 mM in anhydrous DMSO) Start->Prepare_Dye Adjust_pH 3. Adjust pH of Protein Solution (Add bicarbonate buffer to pH 8.3) Prepare_Protein->Adjust_pH Add_Dye 4. Add Dye to Protein Solution (Desired molar excess) Prepare_Dye->Add_Dye Adjust_pH->Add_Dye Incubate 5. Incubate Reaction (e.g., 1-2 hours at RT or overnight at 4°C) Add_Dye->Incubate Quench 6. Quench Reaction (Optional) (Add Tris or glycine) Incubate->Quench Purify 7. Purify Labeled Protein (e.g., Size-exclusion chromatography) Quench->Purify Characterize 8. Characterize Conjugate (Determine DOL and concentration) Purify->Characterize End End: Store Labeled Protein Characterize->End

Figure 2: A typical experimental workflow for NHS ester bioconjugation.

Materials
  • Atto 635 NHS ester

  • Protein to be labeled in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[9]

  • Reaction buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5[10]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography column)[15]

Procedure
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer such as PBS. The concentration should ideally be 2-10 mg/mL.[14] If the protein is in a buffer containing primary amines, it must be dialyzed against an appropriate amine-free buffer before labeling.[16]

  • Prepare the Atto 635 NHS Ester Stock Solution: Immediately before use, dissolve the Atto 635 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and minimize exposure to air.

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.[10]

    • While gently stirring, add the calculated amount of the Atto 635 NHS ester stock solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8] The optimal incubation time may vary depending on the reactivity of the protein.

  • Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent containing primary amines can be added. Add Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[13]

  • Purify the Labeled Protein: It is essential to remove the unreacted dye and the NHS byproduct from the labeled protein.[17] This is typically achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or other chromatographic techniques such as anion exchange chromatography.[15][18]

  • Characterize the Conjugate: After purification, determine the protein concentration and the degree of labeling (DOL). This can be done spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Atto 635 (around 635 nm).

Data Presentation and Characterization

Spectroscopic Properties of Atto 635
PropertyValueSource
Excitation Maximum (λex)~635 nm
Emission Maximum (λem)~659 nm
Molar Extinction Coefficient (ε)~120,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.25

Note: Spectroscopic properties can be influenced by the local environment and conjugation to a biomolecule.

Calculating the Degree of Labeling (DOL)

The DOL can be calculated using the following formula:

DOL = (A_dye × ε_protein) / [(A_protein - (A_dye × CF_280)) × ε_dye]

Where:

  • A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_protein is the absorbance of the conjugate at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect pH of the reaction buffer.[8] - Presence of primary amines in the buffer.[8] - Hydrolysis of the NHS ester.[8] - Insufficient molar excess of the dye.- Ensure the pH is between 7.2 and 8.5.[8] - Use an amine-free buffer.[8] - Prepare the NHS ester solution immediately before use with anhydrous solvent.[8] - Increase the molar ratio of the dye to the protein.
Protein Precipitation - Over-labeling of the protein. - Change in protein pI and solubility.[11]- Reduce the molar excess of the dye. - Decrease the reaction time.
Inconsistent Results - Inconsistent reagent quality or storage.[12]- Store NHS esters in a desiccated environment at -20°C.[8] - Use fresh, high-quality reagents.

Applications of Atto 635-Labeled Biomolecules

Atto 635-labeled biomolecules are utilized in a wide array of fluorescence-based applications due to the dye's excellent photophysical properties. These include:

  • Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.[2]

  • Flow Cytometry: Identification and sorting of cells based on fluorescent signals.[2]

  • Fluorescence In Situ Hybridization (FISH): Detection and localization of specific nucleic acid sequences.[2]

  • Receptor Binding Assays: Quantifying the interaction between ligands and their receptors.[2]

  • Enzyme Assays: Monitoring enzyme activity through fluorescent substrates or probes.[2]

  • Single-Molecule Detection: Studying the behavior of individual molecules.[19]

The use of red-absorbing dyes like Atto 635 can also help to reduce background autofluorescence from biological samples, thereby improving the signal-to-noise ratio.

Conclusion

The conjugation of Atto 635 NHS ester to primary amines is a robust and versatile method for fluorescently labeling biomolecules. By understanding the underlying chemistry and carefully controlling key reaction parameters such as pH, buffer composition, and stoichiometry, researchers can achieve efficient and reproducible labeling for a wide range of applications in life sciences and drug development.

References

  • Bio-Synthesis Inc. ATTO and alternative dye. 2010 Jun 07. Available from: [Link]

  • bioRxiv. A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. 2025 Dec 30. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • Biology LibreTexts. 15.2: Protein Purification (Activity). 2021 Mar 23. Available from: [Link]

  • ACS Publications. Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. 2009 Sep 03. Available from: [Link]

  • ResearchGate. Preparation of activated NHS-esters and their reaction with... Available from: [Link]

  • YouTube. Lab 6 Overview: Purifying the Fluorescent Protein. 2021 Dec 09. Available from: [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • PMC. Thio-NHS esters are non-innocent protein acylating reagents. 2025 Jul 01. Available from: [Link]

  • KOPS. Purification of the yellow fluorescent protein from vibrio fischeri and identity of the flavin chromophore. Available from: [Link]

  • Optica Publishing Group. Absolute two-photon excitation spectra of red and far-red fluorescent probes. Available from: [Link]

  • ResearchGate. Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. 2025 Aug 10. Available from: [Link]

  • ATTO-TEC. ATTO Labeling Procedures. 2011 Jul 22. Available from: [Link]

  • PMC. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction. 2017 Jul 27. Available from: [Link]

  • ATTO-TEC. Properties of ATTO-Dyes. Available from: [Link]

  • Scientific Laboratory Supplies. Atto 665 NHS ester. Available from: [Link]

  • Nature. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. 2021 May 18. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to ATTO 635 NHS Ester for Advanced Fluorescence Microscopy

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of ATTO 635 NHS ester, a premier fluorescent label for bioconjugation. We will delve into the core p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of ATTO 635 NHS ester, a premier fluorescent label for bioconjugation. We will delve into the core principles of its chemistry, provide a robust labeling protocol, and explore its distinct advantages in high-performance imaging applications.

Fundamental Principles of ATTO 635 NHS Ester

ATTO 635 is a fluorescent dye belonging to the oxazine family, recognized for its exceptional performance in the far-red region of the electromagnetic spectrum.[1] Its rigid molecular structure minimizes cis-trans isomerization, leading to consistent optical properties that are largely independent of solvent or temperature.[2] This inherent stability is a cornerstone of its utility in sensitive and quantitative fluorescence microscopy.[2]

The N-hydroxysuccinimide (NHS) ester functional group makes ATTO 635 a highly efficient tool for labeling biomolecules. This reactive group targets primary amines (-NH₂), such as those found on the side chains of lysine residues in proteins, to form a stable and covalent amide bond.[3][4]

Key Photophysical Properties:

The performance of a fluorophore is defined by its photophysical parameters. ATTO 635 is characterized by strong absorption, high fluorescence quantum yield, and excellent photostability.[1]

PropertyValueSignificance in Microscopy
Excitation Maximum (λex) 635 nmOptimal for excitation with common 633 nm HeNe lasers or 635 nm diode lasers, minimizing cellular autofluorescence.[1]
Emission Maximum (λem) 659 nmProvides a clear signal in the far-red spectrum, well-separated from other common fluorophores for multiplexing.[5]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹A high value indicates efficient light absorption, contributing to a brighter signal.
Fluorescence Quantum Yield (ηfl) 25%Represents a good efficiency of converting absorbed photons into emitted fluorescent light.
Fluorescence Lifetime (τfl) ~2.0 nsThe time the molecule remains in an excited state. Longer lifetimes can aid in techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[2]

The Chemistry of Bioconjugation: The NHS Ester Reaction

The covalent labeling of a biomolecule with ATTO 635 NHS ester is a nucleophilic acyl substitution reaction.[6] Understanding the mechanism and the factors that influence it is critical for achieving optimal and reproducible results.

Mechanism of Amine Acylation

The reaction proceeds via the attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms an unstable tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[6]

The Critical Role of pH

The pH of the reaction buffer is the single most important parameter governing the success of the conjugation.[6][7]

  • Low pH (<7.2): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows down the desired reaction.[6]

  • Optimal pH (8.3 - 8.5): At this slightly alkaline pH, a sufficient concentration of primary amines are deprotonated and thus highly reactive towards the NHS ester.[4][7][8] This pH strikes a balance, promoting the amine reaction (aminolysis) while keeping the competing reaction—hydrolysis of the NHS ester by water—at a manageable rate.[3][6]

  • High pH (>9.0): The rate of NHS ester hydrolysis increases dramatically, leading to the rapid degradation of the dye before it can react with the protein.[6]

Buffer Selection: A Self-Validating Choice

The choice of buffer is non-negotiable for successful labeling. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[3][9]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer (0.1 M)[4]

  • HEPES or Borate buffers[3]

Using an amine-free buffer is a self-validating step; it ensures that the only primary amines available for reaction are on the biomolecule of interest.

Core Protocol: Labeling Proteins with ATTO 635 NHS Ester

This protocol provides a robust and validated methodology for labeling proteins, such as antibodies, with ATTO 635 NHS ester.

Materials
  • Protein to be labeled (1-10 mg/mL)

  • ATTO 635 NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Anhydrous, amine-free DMSO or DMF[4][8]

  • Purification column (e.g., Sephadex G-25 gel filtration column)[8]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[6]

Step-by-Step Methodology
  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[10] If the starting buffer contains amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a suitable buffer exchange column.[8][9]

  • Prepare the Dye Stock Solution:

    • Allow the vial of ATTO 635 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[10] This solution should be prepared fresh immediately before the labeling reaction to avoid hydrolysis.[8]

  • Perform the Conjugation Reaction:

    • While gently vortexing, add a calculated molar excess of the reactive dye solution to the protein solution. A 3-fold to 15-fold molar excess of dye to protein is a common starting point for antibodies to achieve an optimal Degree of Labeling (DOL).[8][10]

    • Protect the reaction mixture from light and incubate for 1 hour at room temperature.[8] The reaction is often complete within 5-10 minutes.[8]

  • Purify the Conjugate:

    • The unreacted, hydrolyzed dye must be removed from the labeled protein.[8][11] This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column. The first colored, fluorescent band to elute is the desired dye-protein conjugate.[8] A slower-moving band corresponds to the free, unbound dye.[8]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC p Protein in Amine-Free Buffer (pH 8.3) mix Mix & Incubate (1 hr, RT, Dark) p->mix d Freshly Prepared ATTO 635 NHS Ester in DMSO d->mix sec Size-Exclusion Chromatography (e.g., G-25) mix->sec Quench (Optional) dol Measure Absorbance (280 nm & 635 nm) Calculate DOL sec->dol Collect First Colored Fraction final Purified ATTO 635 Labeled Protein dol->final

Caption: Protein labeling workflow with ATTO 635 NHS ester.

Quality Control: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule, and it is a critical parameter for ensuring experimental reproducibility.[12][13] An optimal DOL for antibodies is typically between 2 and 10.[11][12]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 635 nm (A₆₃₅).[14]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.[13][15]

    • Protein Conc. (M) = [A₂₈₀ - (A₆₃₅ × CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor (A₂₈₀/A₆₃₅) for the free dye and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[11]

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₆₃₅ / ε_dye

    • Where ε_dye for ATTO 635 is 120,000 M⁻¹cm⁻¹.

  • Calculate the DOL:

    • DOL = Dye Conc. / Protein Conc.

Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.[14]

Advantages of ATTO 635 in Advanced Fluorescence Microscopy

ATTO 635 is not just a bright dye; its specific properties make it exceptionally well-suited for cutting-edge microscopy techniques that push the boundaries of resolution and sensitivity.

Reduced Autofluorescence and Enhanced Signal-to-Noise

Biological samples often exhibit autofluorescence, primarily in the green and yellow regions of the spectrum. By exciting and detecting in the far-red, where ATTO 635 operates, the contribution of this background noise is significantly reduced, leading to a much-improved signal-to-noise ratio.[5] This is critical for detecting low-abundance targets.

High Photostability for Demanding Applications

Many advanced imaging techniques, such as time-lapse imaging of live cells or super-resolution microscopy, require intense and prolonged laser irradiation. ATTO dyes are engineered for high photostability, resisting photobleaching far better than many conventional dyes.[2] This allows for longer acquisition times and the collection of more data from a single sample.

Suitability for Super-Resolution Microscopy (STED & STORM)

Super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) achieve resolutions beyond the diffraction limit of light (~200 nm).[16][17]

  • STED Microscopy: ATTO 635 is an excellent dye for STED microscopy.[18][19] It can be efficiently depleted by the doughnut-shaped STED laser (typically around 775 nm), which confines fluorescence emission to a nanoscale spot, enabling sub-diffraction resolution imaging.[18] Its photostability is a major advantage under the high laser powers used in STED.[20]

  • STORM/dSTORM: While dyes like Alexa Fluor 647 are often considered the workhorses for STORM, ATTO dyes like ATTO 647N (a close relative of ATTO 635) are also highly effective.[20] The principles of photoswitching required for STORM are compatible with the photophysics of these dyes.

Decision Framework for Fluorophore Selection

G q1 What is the primary -imaging modality?- confocal Standard Confocal q1->confocal Confocal live Long-Term Live-Cell Imaging q1->live Live-Cell sted STED q1->sted Super-Res (STED) storm STORM/dSTORM q1->storm Super-Res (STORM) q2 Is sample autofluorescence high? confocal->q2 q3 Is photostability critical? live->q3 q4 Requires efficient stimulated emission? sted->q4 q5 Requires robust photoswitching? storm->q5 res_atto ATTO 635 is an Excellent Choice q2->res_atto Yes res_consider ATTO 635 is a Good Option q2->res_consider No q3->res_atto Yes q3->res_consider No q4->res_atto Yes res_alt Consider alternative dyes like AF647 q5->res_alt Yes

Caption: Decision tree for selecting ATTO 635.

References

  • ATTO-TEC GmbH. (2011, July 22). ATTO Labeling Procedures. [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Bio-Synthesis Inc. (2010, June 7). ATTO and alternative dye. [Link]

  • University of Arizona. (n.d.). STED Super-Resolution Microscopy Background. [Link]

  • PubMed. (2011, May 5). Photophysical properties of Atto655 dye in the presence of guanosine and tryptophan in aqueous solution. [Link]

  • Optics InfoBase. (n.d.). Absolute two-photon excitation spectra of red and far-red fluorescent probes. [Link]

  • ATTO-TEC GmbH. (n.d.). Properties of ATTO-Dyes. [Link]

  • National Institutes of Health. (n.d.). A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles. [Link]

  • ResearchGate. (2020, November 4). Best secondary antibodies for STED super-resolution microscopy. [Link]

  • TOPTICA Photonics. (n.d.). Super Resolution Microscopy (STED, SIM, PALM, STORM). [Link]

  • ACS Publications. (2017, March 15). Quantum Yield Measurements of Fluorophores in Lipid Bilayers Using a Plasmonic Nanocavity. [Link]

  • National Institutes of Health. (n.d.). STED and STORM Superresolution Imaging of Primary Cilia. [Link]

  • FluoroFinder. (n.d.). ATTO 633 Dye Profile. [Link]

Sources

Protocols & Analytical Methods

Method

Atto 635 NHS ester protein labeling protocol

Application Note: High-Fidelity Protein Labeling with Atto 635/633 NHS Ester Executive Summary & Technical Context This guide details the protocol for labeling proteins with Atto 633 NHS ester , the specific fluorophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Labeling with Atto 635/633 NHS Ester

Executive Summary & Technical Context

This guide details the protocol for labeling proteins with Atto 633 NHS ester , the specific fluorophore engineered by ATTO-TEC to target the 635 nm spectral line common in diode lasers and STED nanoscopy.

Note on Nomenclature: While often colloquially referred to as "Atto 635" due to its optimal excitation source (635 nm diode lasers), the correct catalog designation is Atto 633 . This dye is a cationic, hydrophilic fluorophore exhibiting exceptional photostability and low triplet state formation, making it a superior alternative to Cy5 or Alexa Fluor 647 for single-molecule detection and super-resolution microscopy (STED).[1]

Key Application Areas:

  • STED Microscopy: High resolution with depletion wavelengths around 740–760 nm.[1]

  • Single Molecule Detection (SMD): Minimized background due to red-shifted excitation.[1]

  • Flow Cytometry: Excitation by the red laser line (633/635 nm).[1]

Technical Specifications & Chemical Properties

To ensure experimental reproducibility, the specific physicochemical properties of the dye must be factored into the conjugation stoichiometry and Degree of Labeling (DOL) calculations.

ParameterValueNotes
Dye Name Atto 633 NHS EsterSuccinimidyl Ester derivative
Excitation Max (

)
629 nmOptimized for 633 nm HeNe or 635 nm Diode lasers
Emission Max (

)
657 nmFar-red emission
Extinction Coeff.[1][2][3] (

)

High absorptivity
Correction Factor (

)
0.05 Critical for protein concentration correction
Molecular Weight (MW) ~749 g/mol (Free Acid)NHS ester adds mass; use batch-specific MW
Charge +1 (Cationic)Influences electrophoretic mobility
Solubility DMF, DMSOHydrolytically unstable in aqueous buffer

The Chemist’s Perspective: Reaction Mechanism & Critical Control Points

The labeling relies on the nucleophilic attack of the primary amine (R-NH


) of the protein (specifically Lysine 

-amines or the N-terminus) on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester.[1]

The Kinetic Challenge: This reaction competes directly with hydrolysis , where water attacks the NHS ester, rendering the dye non-reactive.

  • pH Control: The reaction requires a deprotonated amine.[1] Lysine (

    
    ) is mostly protonated at neutral pH.[1] We must raise the pH to 8.3  to generate sufficient nucleophilic amines without accelerating hydrolysis to an unmanageable rate.
    
  • Buffer Incompatibility: NEVER use Tris, Glycine, or Ammonium salts during labeling.[4] These contain primary amines that will scavenge the dye, resulting in labeled buffer rather than labeled protein.

Pre-Labeling Checklist

  • Protein Purity: Protein must be in an amine-free buffer (PBS is acceptable only if pH is adjusted; Carbonate is preferred).[1]

  • Concentration: Optimal protein concentration is 1–5 mg/mL .[1] Lower concentrations (<1 mg/mL) significantly reduce coupling efficiency due to second-order reaction kinetics.[1]

  • Dye Freshness: Dissolve NHS-ester immediately before use.[1][5] Do not store wet dye stocks.[1]

Detailed Labeling Protocol

Step 1: Buffer Exchange (If required)

If the protein is in Tris or contains BSA/Azide, exchange into Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a Zeba Spin Column or dialysis cassette (Slide-A-Lyzer).[1]

Step 2: Dye Preparation[1]
  • Remove Atto 633 NHS ester from -20°C storage and equilibrate to room temperature (RT) in a desiccator before opening to prevent condensation.

  • Dissolve 1 mg of dye in 200

    
    L of anhydrous  DMSO or DMF (Concentration 
    
    
    
    5 mg/mL).
    • Expert Tip: Use high-quality, amine-free DMF. Old DMF breaks down into dimethylamine, which destroys the NHS ester.[1]

Step 3: Conjugation Reaction
  • Calculate the molar excess of dye.[1] For most antibodies (IgG, 150 kDa), a 3- to 5-fold molar excess is optimal to achieve a DOL of 2–3.[1]

  • Add the calculated volume of Dye/DMSO solution to the protein solution dropwise while vortexing gently.

    • Constraint: Keep organic solvent volume < 5-10% of total volume to prevent protein denaturation.[1]

  • Incubate for 1 hour at Room Temperature (RT) in the dark, with gentle rotation.

Step 4: Purification

Separate unreacted dye using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or PD-10 column) equilibrated with PBS (pH 7.4).[1]

  • Visual Cue: The first colored band to elute is the labeled protein (higher MW). The slower, second band is the free dye.[4]

Workflow Visualization

LabelingWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_purification Purification & QC Protein Protein (1-5 mg/mL) BufferEx Buffer Exchange (NaHCO3, pH 8.3) Protein->BufferEx Mix Mix Dye + Protein (3-5x Molar Excess) BufferEx->Mix DyePrep Dissolve Dye (Anhydrous DMSO) DyePrep->Mix Incubate Incubate 1 hr @ RT (Dark) Mix->Incubate SEC Gel Filtration (Sephadex G-25) Incubate->SEC Measure Measure Abs (280nm & 629nm) SEC->Measure Calc Calculate DOL Measure->Calc

Figure 1: Step-by-step workflow for Atto 633 NHS ester protein conjugation.[1]

Quality Control: Calculating Degree of Labeling (DOL)

Accurate DOL determination is vital.[1] A DOL > 4 on an antibody can lead to fluorescence quenching (H-dimer formation) and precipitation.[1]

The Formula:


[1]

Where:

  • 
     = Absorbance of conjugate at 629 nm.[1]
    
  • 
     = Absorbance of conjugate at 280 nm.[1][6][7]
    
  • 
     = Extinction coefficient of protein (IgG 
    
    
    
    203,000
    
    
    ).[1]
  • 
     = Extinction coefficient of Atto 633 (130,000 
    
    
    
    ).[1]
  • 
     = Correction Factor (0.05).[1]
    

Example Calculation: If


 and 

for an IgG:
  • Corrected Protein Abs (

    
    ) = 
    
    
    
    [1]
  • Concentration (

    
    ) = 
    
    
    
    [1]
  • Dye Concentration (

    
    ) = 
    
    
    
    [1]
  • DOL =

    
     (Slightly high, consider reducing dye excess in next run).[1]
    

Troubleshooting & Optimization Logic

Troubleshooting Start Evaluate Conjugate Decision1 Is DOL < 1.0? Start->Decision1 Decision2 Is Protein Precipitating? Decision1->Decision2 No Action1 Check Buffer pH (Must be > 8.0) Increase Dye:Protein Ratio Decision1->Action1 Yes Action2 Check for Tris/Ammonium contamination Decision1->Action2 Yes (Alt) Action4 Use Fresh Anhydrous DMSO Decision1->Action4 Yes (Hydrolysis?) Action3 Decrease Dye:Protein Ratio Protein is Over-labeled (Hydrophobic) Decision2->Action3 Yes Success Proceed to Microscopy/STED Decision2->Success No

Figure 2: Decision matrix for optimizing labeling efficiency and protein stability.

References

  • ATTO-TEC GmbH. "ATTO 633 Data Sheet & Spectral Properties." Atto-Tec.com.[1]

  • Sigma-Aldrich (Merck). "Atto 633 NHS Ester Protocol and Application Note."[1] SigmaAldrich.com.[1][8]

  • Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol (General NHS Ester Chemistry)." ThermoFisher.com.[1]

  • Leica Microsystems. "STED Nanoscopy: Dye Selection Guide (Red/Far-Red)." Leica-Microsystems.com.[1]

Sources

Application

Application Note: Precise Determination of Dye-to-Protein Ratio for Atto 635 NHS Ester Conjugates

Authored by: Senior Application Scientist Introduction: The Critical Role of Bioconjugation in Research and Development In the fields of molecular biology, immunology, and drug development, the covalent labeling of prote...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Bioconjugation in Research and Development

In the fields of molecular biology, immunology, and drug development, the covalent labeling of proteins with fluorescent dyes is a cornerstone technique. This process, known as bioconjugation, enables the visualization, tracking, and quantification of proteins in a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and high-throughput screening. Among the vast array of fluorescent probes, Atto dyes are renowned for their high fluorescence quantum yields, exceptional photostability, and pH insensitivity, making them a preferred choice for sensitive and robust assays.[1]

The Atto 635 dye, a red-emitting fluorophore, is particularly valuable due to its spectral properties that minimize interference from cellular autofluorescence. The most common and efficient method for attaching Atto 635 to a protein is through the use of an N-hydroxysuccinimide (NHS) ester derivative.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of labeling proteins with Atto 635 NHS ester and, critically, the precise calculation of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).

An accurate DOL is not merely a quality control metric; it is a fundamental parameter that dictates the performance and reproducibility of an assay.[4] Over-labeling can lead to fluorescence quenching and may even compromise the biological activity of the protein, whereas under-labeling results in a suboptimal signal and reduced sensitivity.[5] Therefore, a reliable and repeatable method for calculating the DOL is paramount for experimental success.

The Chemistry of Protein Labeling with NHS Esters

The foundation of this protocol lies in the reaction between the NHS ester of the Atto 635 dye and primary amines on the protein.[6][7] Proteins, being polymers of amino acids, present several functional groups available for conjugation. The NHS ester specifically targets the deprotonated primary amines, which are predominantly found on the side chain of lysine residues and the N-terminus of the polypeptide chain.[6][8]

The reaction proceeds via a nucleophilic acyl substitution, where the amine group of the protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and covalent amide bond, permanently linking the dye to the protein, and the release of N-hydroxysuccinimide as a byproduct.[4] The efficiency of this reaction is highly dependent on the pH of the reaction buffer. An alkaline environment, typically between pH 8.0 and 9.0, is optimal as it ensures that a sufficient proportion of the primary amines are in their deprotonated, and thus reactive, state.[3][7][9]

Key Experimental Parameters and Reagents

Accurate determination of the DOL relies on precise spectroscopic measurements and the use of correct physical constants for both the protein and the dye. This protocol will use Immunoglobulin G (IgG) as a model protein, given its widespread use in research and diagnostics.

ParameterValueSource
Atto 633 NHS Ester *
Molar Extinction Coefficient (εdye)130,000 M-1cm-1 at ~629 nm[5]
Molecular Weight (MWdye)~774 g/mol [5]
A280 Correction Factor (CF280)0.06[5]
Immunoglobulin G (IgG)
Molar Extinction Coefficient (εprotein)210,000 M-1cm-1 at 280 nm[2][6][8]
Molecular Weight (MWprotein)~150,000 g/mol [7][8]

*Note: Data for Atto 633 NHS Ester is used as a close proxy for Atto 635. Researchers should always consult the certificate of analysis provided by the dye manufacturer for the most accurate and lot-specific values.

Experimental Workflow for Protein Labeling and DOL Calculation

The overall process, from protein preparation to the final DOL calculation, is a multi-step procedure that requires careful execution.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_measurement Measurement & Calculation Protein_Prep 1. Protein Buffer Exchange (Amine-free buffer, pH 8.3) Dye_Prep 2. Prepare Atto 635 Stock (Anhydrous DMSO) React 3. Mix Protein and Dye (Target Molar Excess) Dye_Prep->React Incubate 4. Incubate (Room Temp, 1 hour, in dark) React->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Measure 6. Measure Absorbance (A_max and A_280) Purify->Measure Calculate 7. Calculate DOL Measure->Calculate

Caption: Workflow for labeling protein with Atto 635 and calculating DOL.

Detailed Protocols

Part 1: Protein Preparation and Labeling Reaction

This protocol is optimized for labeling approximately 1 mg of IgG.

Materials:

  • IgG (1-5 mg/mL in an amine-free buffer like PBS)

  • Atto 635 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Protein Buffer Exchange:

    • It is crucial that the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the protein for reaction with the NHS ester.

    • If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL in the Labeling Buffer.

  • Prepare Atto 635 NHS Ester Stock Solution:

    • NHS esters are moisture-sensitive. Allow the vial of Atto 635 NHS ester to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of Atto 635 NHS ester in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution with a dye MW of 774 g/mol , dissolve 0.774 mg of the dye in 100 µL of DMSO.

    • This stock solution should be prepared fresh immediately before use.

  • Initiate the Labeling Reaction:

    • The molar ratio of dye to protein in the reaction mixture will influence the final DOL. A 10- to 20-fold molar excess of dye over protein is a good starting point.

    • Calculation Example:

      • Amount of IgG: 1 mg

      • MW of IgG: 150,000 g/mol

      • Moles of IgG = (1 x 10-3 g) / (150,000 g/mol ) = 6.67 x 10-9 moles

      • Target 15-fold molar excess of dye: 15 * 6.67 x 10-9 moles = 1.0 x 10-7 moles of dye

      • Volume of 10 mM dye stock to add = (1.0 x 10-7 moles) / (10 x 10-3 mol/L) = 1.0 x 10-5 L = 10 µL

    • While gently vortexing the protein solution, add the calculated volume of the Atto 635 stock solution.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking can enhance conjugation efficiency.

Part 2: Purification of the Labeled Protein

It is essential to remove all non-conjugated dye from the labeled protein to ensure accurate spectrophotometric measurements.[5]

Procedure:

  • Prepare the Size-Exclusion Column:

    • Equilibrate a size-exclusion chromatography column (e.g., a G-25 desalting column) with an appropriate buffer, such as PBS (pH 7.4). The column size should be chosen based on the reaction volume.

  • Separate Conjugate from Free Dye:

    • Apply the reaction mixture to the top of the equilibrated column.

    • Elute the column with PBS. The larger protein-dye conjugate will travel faster through the column and elute first as a colored band. The smaller, unconjugated dye molecules will elute later.

    • Collect the fractions containing the colored, labeled protein. Pool the relevant fractions.

Part 3: Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer and a 1 cm pathlength quartz cuvette, measure the absorbance of the purified protein-dye conjugate at two wavelengths:

      • At the absorbance maximum of the protein: A280

      • At the absorbance maximum of the Atto 635 dye: Amax (approximately 635 nm, but a full spectrum scan is recommended to find the precise peak).

    • If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and re-measure. Remember to account for this dilution factor in the subsequent calculations.

  • Calculate the Dye-to-Protein Ratio (DOL):

    The calculation involves determining the molar concentration of the dye and the protein separately, and then finding their ratio.

    Step 1: Calculate the Molar Concentration of the Dye (Cdye)

    This is determined using the Beer-Lambert law with the absorbance at the dye's λmax.

    • Formula: Cdye (M) = Amax / (εdye * path length)

    • Where:

      • Amax = Absorbance of the conjugate at the λmax of the dye.

      • εdye = Molar extinction coefficient of the dye (130,000 M-1cm-1 for Atto 633).

      • path length = 1 cm.

    Step 2: Calculate the Molar Concentration of the Protein (Cprotein)

    The absorbance at 280 nm (A280) is a contribution from both the protein and the dye. Therefore, the dye's contribution at 280 nm must be subtracted to get the true protein absorbance.[3]

    • Corrected Protein Absorbance (Aprotein): Aprotein = A280 - (Amax * CF280)

    • Where:

      • A280 = Absorbance of the conjugate at 280 nm.

      • CF280 = A280 Correction Factor for the dye (0.06 for Atto 633).

    Now, calculate the protein concentration using the corrected absorbance.

    • Formula: Cprotein (M) = Aprotein / (εprotein * path length)

    • Where:

      • Aprotein = Corrected absorbance at 280 nm.

      • εprotein = Molar extinction coefficient of the protein (210,000 M-1cm-1 for IgG).

      • path length = 1 cm.

    Step 3: Calculate the Final Degree of Labeling (DOL)

    The DOL is the molar ratio of the dye to the protein.

    • Formula: DOL = Cdye / Cprotein

    An ideal DOL for antibodies typically falls in the range of 2 to 10.

Troubleshooting and Considerations

  • Low DOL: This could be due to an insufficient molar excess of the dye, a non-optimal pH, the presence of competing amine-containing substances in the buffer, or hydrolysis of the NHS ester due to moisture.

  • High DOL: This may result from using a large molar excess of the dye. While a high DOL can increase signal intensity, it also raises the risk of fluorescence quenching and potential interference with the protein's biological function.

  • Protein Precipitation: Highly hydrophobic dyes or a very high DOL can sometimes lead to aggregation and precipitation of the labeled protein. If this occurs, consider reducing the dye-to-protein molar ratio in the labeling reaction.

  • Verification of Biological Activity: It is always recommended to perform a functional assay to confirm that the labeling process has not adversely affected the biological activity of the protein.[6]

Conclusion

The protocols and calculations detailed in this application note provide a robust framework for the successful conjugation of proteins with Atto 635 NHS ester and the accurate determination of the dye-to-protein ratio. By carefully controlling the reaction conditions, purifying the conjugate, and applying the correct physical constants in the calculations, researchers can ensure the generation of high-quality, well-characterized fluorescently labeled proteins. This, in turn, enhances the reliability, reproducibility, and quantitative accuracy of a wide range of biological assays, ultimately advancing scientific discovery and therapeutic development.

References

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Degree of Labeling Explanation. ATTO-TEC. [Link]

  • Extinction Coefficient Determination of Proteins. Bio-Synthesis Inc. [Link]

  • Calculate the molar extinction coefficient of Immunoglobulin G (IgG). Filo. [Link]

  • NHS-esters. Aladdin Scientific. [Link]

  • Properties of ATTO-Dyes. ATTO-TEC. [Link]

Sources

Method

Application Note: High-Fidelity Immunophenotyping with Atto 635 NHS Ester

Topic: Atto 635 NHS Ester for Flow Cytometry Applications Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Flow Cytometry Core Managers, and Drug Discovery Scientists. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Atto 635 NHS Ester for Flow Cytometry Applications Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Flow Cytometry Core Managers, and Drug Discovery Scientists.

Introduction: The Red-Diode Workhorse

In the crowded landscape of flow cytometry fluorophores, Atto 635 occupies a critical niche. Designed to be maximally excited by the 633 nm (HeNe) and 635 nm (Red Diode) lasers, it offers a small-molecule alternative to the bulky Allophycocyanin (APC) protein complex.

Unlike APC (~105 kDa), Atto 635 is a compact organic dye. This structural difference is not merely academic; it allows for higher dye-to-protein ratios (DOL) without steric hindrance, making it superior for intracellular staining and labeling small ligands or peptides where APC would disrupt the target's biological function.

Technical Specifications
PropertyValueNotes
Excitation Max ~633 - 635 nmMatches Red Diode/HeNe lasers perfectly.
Emission Max ~652 - 659 nmDetectable in standard APC/Cy5 channels (e.g., 660/20 BP).
Extinction Coeff.[1][2] (

)
~130,000

*
High absorptivity for bright signal.
Fluorescence Lifetime ~3.3 nsLong lifetime allows for time-gated background reduction.
Structure Carbopyronine derivativeRigid structure confers high photostability and ozone resistance.
Solubility Moderate (DMF/DMSO required)Zwitterionic character improves aqueous compatibility after labeling.

*Note: Exact


 may vary slightly by batch; always refer to the specific lot Certificate of Analysis.

Mechanism of Action: NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester is the gold standard for amine conjugation. It targets primary amines (


) found on:
  • Lysine residues (Side chain

    
    -amine).
    
  • N-terminus of the protein (if unblocked).

The Stability Paradox

The NHS ester reaction is a race against time. The ester is susceptible to hydrolysis , where water attacks the carbonyl group instead of the amine, rendering the dye non-reactive.

  • pH 7.0: Hydrolysis half-life is ~4-5 hours.

  • pH 8.6: Hydrolysis half-life drops to ~10 minutes.

Expert Insight: While higher pH accelerates the desired conjugation (by deprotonating the lysine amine), it drastically accelerates hydrolysis. The "Sweet Spot" for Atto 635 NHS labeling is pH 8.3 , balancing reactivity with reagent stability.

Chemical Workflow Diagram

NHS_Chemistry Protein Protein (Lys-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.3) Dye Atto 635 NHS Ester Dye->Intermediate Hydrolysis Hydrolyzed Dye (Non-reactive Carboxylate) Dye->Hydrolysis H2O Competition (High pH/Moisture) Conjugate Stable Amide Bond (Protein-Dye) Intermediate->Conjugate -NHS Group

Caption: The kinetic competition between amine conjugation (Green path) and hydrolysis (Red dashed path). pH control is the governing variable.

Protocol 1: Antibody Bioconjugation

Objective: Label 100


g of IgG antibody with Atto 635 NHS ester.
Reagents Required[5][6]
  • Atto 635 NHS Ester: Store at -20°C, desiccated.

  • Anhydrous DMSO or DMF: High quality (amine-free).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Purification: Sephadex G-25 desalting column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology
Phase A: Protein Preparation (Critical)
  • Buffer Exchange: If the antibody is in Tris or contains Sodium Azide, you must dialyze or desalt it into PBS or Bicarbonate buffer.

    • Why? Tris contains primary amines that will scavenge the dye. Azide inhibits conjugation efficiency.

  • Concentration Adjustment: Adjust protein to 1–5 mg/mL .

    • Why? Low concentrations (<1 mg/mL) favor hydrolysis over conjugation due to solvent accessibility.

  • pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 9.0) to the protein solution to raise the final pH to ~8.3.

Phase B: The Reaction
  • Dye Solubilization: Dissolve 1 mg Atto 635 NHS ester in 100

    
    L anhydrous DMSO (10 mg/mL).
    
    • Caution: Do this immediately before use.[3] Do not store this stock.

  • Molar Excess Calculation: For IgG (150 kDa), aim for a Dye-to-Protein molar ratio of 10:1 to 20:1 .

    • Calculation: To label 100

      
      g IgG:
      
      
      
      
      
      
  • Incubation: Add the calculated dye volume to the protein. Vortex gently. Incubate for 1 hour at Room Temperature (RT) in the dark.

    • Optimization: Constant gentle agitation (rocker) is preferred over static incubation.

Phase C: Purification & Validation
  • Quenching (Optional): Add 10

    
    L of 1 M Tris (pH 8.0) to stop the reaction.
    
  • Desalting: Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS. Collect the first colored band (the conjugate). The slower band is free dye.

  • Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm (

    
    ) and 635 nm (
    
    
    
    ).
    
    
    • CF280 (Correction Factor): Typically ~0.06 - 0.08 for Atto 635 (check datasheet).

    • Target DOL: 2–4 dyes per antibody for Flow Cytometry.

Protocol 2: Flow Cytometry Staining

Objective: Surface staining of PBMCs using Atto 635-conjugated antibody.

Experimental Workflow Diagram

Flow_Workflow Sample Cell Suspension (1x10^6 cells) Viability 1. Live/Dead Staining (Fixable Viability Dye) Sample->Viability Block 2. Fc Blocking (10 min, 4°C) Viability->Block Stain 3. Atto 635 Staining (30 min, 4°C, Dark) Block->Stain Wash 4. Wash x2 (Stain Buffer) Stain->Wash Acquire 5. Acquisition (Red Laser / APC Channel) Wash->Acquire

Caption: Optimized staining workflow. Viability staining precedes blocking to prevent non-specific binding of the viability dye to the blocking antibodies.

Procedure
  • Cell Prep: Aliquot

    
     cells per tube. Wash with Stain Buffer (PBS + 2% FBS).
    
  • Fc Blocking: Resuspend cells in 50

    
    L Stain Buffer + Fc Block (e.g., anti-CD16/32). Incubate 10 min at 4°C.
    
  • Staining: Add the titrated Atto 635-conjugated antibody directly to the blocking solution.

    • Note: Do not wash off the Fc block.

    • Concentration: Typically 0.1 - 0.5

      
      g per test (determined by titration).
      
  • Incubation: 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL Stain Buffer. Centrifuge (300-400 x g, 5 min). Repeat.

  • Analysis: Resuspend in 300

    
    L Stain Buffer. Acquire on a flow cytometer equipped with a Red Laser (633/640 nm)  and 660/20 nm bandpass filter .
    

QC & Troubleshooting

IssueProbable CauseCorrective Action
Weak Signal Hydrolyzed NHS esterUse fresh anhydrous DMSO. Ensure buffer pH is >8.0.
Weak Signal Low DOLIncrease Dye:Protein molar ratio during conjugation (try 20:1 or 30:1).
High Background Over-labeling (DOL > 6)Hydrophobic aggregation of dye. Reduce molar ratio.
High Background Free dye contaminationRe-purify using a longer desalting column or dialysis.
Precipitation Dye aggregationAtto 635 is zwitterionic but can aggregate at high conc. Keep stocks <10 mg/mL.[3]

References

  • ATTO-TEC GmbH. ATTO 635 Data and Spectral Properties. (General Catalog Reference). [Link]

  • Purdue University Cytometry Laboratories. Flow Cytometry Laser and Filter Settings. [Link]

Sources

Application

Using Atto 635 NHS ester in super-resolution microscopy

Application Note: High-Fidelity Super-Resolution Imaging with Atto 635 NHS Ester Abstract & Introduction The resolution of conventional fluorescence microscopy is limited by diffraction to approximately 200–300 nm. Super...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Super-Resolution Imaging with Atto 635 NHS Ester

Abstract & Introduction

The resolution of conventional fluorescence microscopy is limited by diffraction to approximately 200–300 nm. Super-resolution techniques such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM) bypass this limit, requiring fluorophores with exceptional photostability and specific photophysical behaviors.

Atto 635 is a far-red fluorescent label featuring strong absorption, high fluorescence quantum yield, and remarkable thermal and photo-stability. Unlike its analogue Atto 647N, which is positively charged and hydrophobic (often leading to nonspecific background binding), Atto 635 is zwitterionic and more hydrophilic, making it a superior choice for staining sensitive intracellular structures where background noise must be minimized.

This Application Note provides a rigorous, field-proven protocol for conjugating Atto 635 NHS ester to primary antibodies and optimizing their use in STED nanoscopy (750–775 nm depletion) and dSTORM.

Technical Specifications: Atto 635

Understanding the photophysics of the dye is a prerequisite for high-quality imaging.

ParameterValueNotes
Excitation Maximum (

)
635 nmMatches 633 nm HeNe or 635/640 nm diode lasers.
Emission Maximum (

)
657 nmIdeal for detection windows of 650–700 nm.
Extinction Coefficient (

)
120,000 M⁻¹cm⁻¹High absorptivity ensures bright signal.
Quantum Yield (

)
0.50 (50%)High efficiency for a far-red dye.
Fluorescence Lifetime (

)
3.2 nsLong lifetime facilitates time-gated (gSTED) imaging.
STED Depletion Wavelength 750 – 775 nmOptimal depletion cross-section.
Solubility ModerateZwitterionic; soluble in water/DMSO/DMF.

Mechanism of Action

NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines (


) found on the N-terminus of proteins and the 

-amino group of lysine residues. This reaction forms a stable amide bond, releasing NHS as a byproduct.
  • Critical Constraint: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions, competing with the conjugation reaction. Anhydrous handling is non-negotiable.

STED Principle

In STED microscopy, a focused excitation beam is overlaid with a doughnut-shaped depletion beam (red-shifted). The depletion beam forces excited fluorophores at the periphery back to the ground state via stimulated emission, leaving only the center to fluoresce. Atto 635 is ideal because it resists the high-intensity bleaching forces of the depletion laser.

STED_Mechanism Excitation Excitation (635 nm) S0 -> S1 Relaxation Vibrational Relaxation Excitation->Relaxation Spontaneous Spontaneous Emission (Fluorescence ~657 nm) Relaxation->Spontaneous Center of Donut Stimulated Stimulated Depletion (775 nm Laser) Relaxation->Stimulated Periphery (Donut) Ground Ground State (S0) Spontaneous->Ground Stimulated->Ground Non-fluorescent

Protocol: Antibody Conjugation

Goal: Achieve a Degree of Labeling (DOL) between 2.0 and 3.5 .

  • Why? DOL < 2 yields weak signal. DOL > 4 causes fluorescence quenching (H-dimer formation) and precipitation.

Materials Required
  • Protein: IgG Antibody (1 mg/mL), free of BSA, Azide, or Tris.

  • Dye: Atto 635 NHS ester (1 mg aliquots).

  • Solvent: Anhydrous DMSO (Cryo-grade).

  • Buffer A: Sodium Bicarbonate (0.1 M, pH 8.3).

  • Purification: Sephadex G-25 Gel Filtration Column (e.g., PD-10 or NAP-5).

Step-by-Step Workflow
  • Buffer Exchange (Critical):

    • If the antibody is in Tris or contains BSA/Azide, dialyze against PBS or use a spin desalting column.

    • Adjust the antibody solution to pH 8.3 by adding 1/10th volume of 1M Sodium Bicarbonate (pH 9.0). Reason: The unprotonated amine is the nucleophile.

  • Dye Preparation:

    • Dissolve 1 mg Atto 635 NHS ester in 100 µL anhydrous DMSO (Conc: 10 mg/mL).

    • Note: Prepare immediately before use. Do not store solvated NHS ester.

  • Conjugation Reaction:

    • Calculate the molar excess.[1] For Atto 635, a 10-15x molar excess of dye over protein usually yields optimal DOL.

    • Add the calculated dye volume to the antibody solution while vortexing gently.

    • Incubate for 1 hour at Room Temperature (RT) in the dark, with gentle shaking.

  • Purification (Separation of Free Dye):

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.4).

    • Load the reaction mixture.

    • Elute with PBS.[2][3][4] Collect the first colored band (Conjugate). The second, slower band is free dye.

    • Why Gel Filtration? Dialysis is often insufficient for removing hydrophobic dyes like Atto derivatives.

Conjugation_Workflow Start Start: IgG (1 mg/mL) in PBS Adjust Adjust pH to 8.3 (NaHCO3) Start->Adjust React Reaction: 1h @ RT (Dark, 15x Molar Excess) Adjust->React Activate Dissolve Atto 635 NHS in Anhydrous DMSO Activate->React Add Dye Purify Purification: Sephadex G-25 Column React->Purify Analyze Calculate DOL (Abs 280 vs 635) Purify->Analyze

Validation: Calculating DOL

Measure Absorbance at 280 nm (


) and 635 nm (

).

  • 
     (IgG) = 203,000 M⁻¹cm⁻¹
    
  • 
     (Atto 635) = 120,000 M⁻¹cm⁻¹
    
  • 
     (Correction Factor) = 0.36 (Atto 635 absorbs at 280nm; this corrects the protein signal).
    

Application: STED Microscopy

Atto 635 is a "STED-enabled" dye. It performs best with pulsed depletion lasers in the 750–775 nm range.

Imaging Parameters
  • Excitation: 633 nm (HeNe) or 640 nm (Diode).

  • Depletion (STED): 775 nm pulsed laser.[5][6]

    • Note: 750 nm is also acceptable but 775 nm is standard for commercial systems (e.g., Leica, Abberior).

  • Gating (Tg): Set time-gating to 0.5 – 1.0 ns delay.

    • Causality: The fluorescence lifetime of the depleted state is shortened. Gating removes the early photons (diffraction-limited background) and keeps the "super-resolved" late photons.

Sample Preparation for STED
  • Fixation: 4% Paraformaldehyde (PFA) for 15 min. Glutaraldehyde (0.1%) can be added for better ultrastructure preservation.

  • Mounting Medium:

    • Recommended: Mowiol 4-88, Abberior Mount Solid, or ProLong Glass.

    • Avoid: Vectashield (can quench far-red dyes or induce blinking unsuitable for STED).[4]

    • Refractive Index (RI): Match the objective (usually Oil, RI 1.518). Mismatch destroys the STED donut shape.

Application: SMLM (dSTORM)

While Atto 647N is often too stable for dSTORM (it doesn't blink easily), Atto 635 can be induced to blink for Single Molecule Localization Microscopy under specific reductive conditions.

dSTORM Buffer Protocol

To induce the "OFF" state (dark state) required for stochastic blinking:

  • Base: PBS (pH 7.4).

  • Oxygen Scavenger: Glucose Oxidase (0.5 mg/mL) + Catalase (40 µg/mL) + 10% Glucose.

  • Reducing Agent: MEA (Cysteamine) at 10–50 mM or

    
    -Mercaptoethanol (BME)  at 143 mM.
    
    • Optimization: Atto dyes often require stronger reducing conditions than Cyanine dyes (Alexa 647). If blinking is poor, increase MEA concentration.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation during labeling Dye concentration too high or protein < 1 mg/mL.Add dye in smaller aliquots; ensure DMSO < 5% final vol.
Low Signal (DOL < 1) Hydrolyzed NHS ester.Use fresh, anhydrous DMSO. Check buffer pH (must be > 8.0).
High Background (STED) Unbound dye or hydrophobic sticking.Use Gel Filtration (not dialysis). Add 0.05% Tween-20 to wash buffers.
No Resolution Improvement STED beam misalignment or RI mismatch.Check beam alignment with gold beads. Use high-precision #1.5H coverslips.

References

  • ATTO-TEC GmbH. Atto 635 Technical Data Sheet and Spectral Properties.

  • Kolossov, V. L., et al. (2018). Engineering Red-Shifted Fluorophores for Super-Resolution Microscopy. Journal of Biological Methods.

  • Leica Microsystems. STED Sample Preparation Guide: Dye Combinations for 775 nm Depletion.

  • Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization microscopy. Nature Methods.[7]

  • Abberior Instruments. Comparison of Far-Red Dyes for STED Microscopy.

Sources

Method

Application Note: High-Fidelity Immunofluorescence &amp; STED Microscopy using Atto 635 NHS Ester

Part 1: Executive Summary & Technical Rationale The Atto 635 NHS ester represents a critical tool in the far-red spectral window (Excitation: ~635 nm, Emission: ~659 nm). While often overshadowed by its analogue Atto 647...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Atto 635 NHS ester represents a critical tool in the far-red spectral window (Excitation: ~635 nm, Emission: ~659 nm). While often overshadowed by its analogue Atto 647N, Atto 635 offers distinct physicochemical advantages that are frequently overlooked in standard protocols.

The Scientific "Why": Causality in Dye Selection
  • Hydrophilicity vs. Lipophilicity: Unlike Atto 647N, which is highly hydrophobic and can cause unspecific binding to cellular membranes or "sticky" background in tissue sections, Atto 635 is moderately hydrophilic (cationic, net charge +1). This results in cleaner signal-to-noise ratios in complex tissue environments.

  • STED Compatibility: Atto 635 is an excellent candidate for Stimulated Emission Depletion (STED) microscopy. Its emission tail allows for efficient depletion using standard 750–775 nm pulsed depletion lasers, enabling super-resolution imaging below the diffraction limit (~30–50 nm lateral resolution).

  • NHS Ester Chemistry: The N-hydroxysuccinimide (NHS) ester moiety targets primary amines (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), specifically lysine residues and the N-terminus of proteins.[1][2] This reaction forms a stable amide bond, ensuring the fluorophore does not dissociate during the harsh wash steps of immunofluorescence (IF).
    
Technical Specifications
PropertyValueNotes
Excitation Max 635 nmMatches HeNe lasers (633 nm) & Red Diode lasers (635 nm)
Emission Max 659 nmFar-red channel; avoids tissue autofluorescence
Extinction Coeff.[3][4] (

)
120,000

High absorptivity for bright signal
Quantum Yield (

)
0.25 (aqueous)Increases significantly in organic solvents/rigid environments
Solubility DMF, DMSOCritical: Hydrolyzes in water; keep anhydrous until reaction
Molecular Weight ~738 g/mol Varies slightly by counter-ion
CF

0.04Correction factor for protein concentration determination

Part 2: Workflow 1 — Antibody Conjugation

Objective: Covalently attach Atto 635 to a secondary antibody (e.g., Goat anti-Mouse IgG) with an optimal Degree of Labeling (DOL) of 2–4 dyes per protein.

Reagents & Equipment[1][3][7][8]
  • Protein: Purified Antibody (must be free of BSA, Gelatin, Azide, and Tris).

  • Dye Stock: Atto 635 NHS ester (1 mg) dissolved in anhydrous DMSO.[2]

  • Reaction Buffer: Sodium Bicarbonate (0.1 M, pH 8.3).[5] Critical: pH > 8.5 accelerates hydrolysis; pH < 8.0 slows conjugation.

  • Purification: Sephadex G-25 desalting column or 10K MWCO spin filters.

Step-by-Step Protocol
  • Buffer Exchange (Pre-Validation):

    • If the antibody is in Tris or contains BSA, dialyze against PBS or use a spin column to exchange into Sodium Bicarbonate (pH 8.3).

    • Why: Tris contains primary amines that will compete with the antibody for the dye, neutralizing the reaction.

  • Dye Preparation:

    • Dissolve 1 mg Atto 635 NHS ester in 100 µL anhydrous DMSO (10 mg/mL).

    • Caution: Prepare immediately before use.[6][5] Moisture in DMSO causes rapid hydrolysis of the NHS ester.

  • Conjugation Reaction:

    • Calculate the molar excess.[7] For IgG (150 kDa), use a 10-15x molar excess of dye.

    • Add the dye dropwise to the antibody solution (1–2 mg/mL) while gently vortexing.

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification:

    • Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

    • Collect the first colored band (Conjugate).[6] The second band is free dye.[6][5]

  • Self-Validation (DOL Calculation):

    • Measure Absorbance at 280 nm (

      
      ) and 635 nm (
      
      
      
      ).
    • Calculate Protein Concentration (

      
      ) correcting for dye absorption at 280 nm:
      
      
      
      
      (Where 1.4 is the extinction coefficient of IgG)
    • Calculate DOL:

      
      
      
    • Target: If DOL < 1.5, signal will be weak. If DOL > 5, self-quenching may occur.

Visualization: Conjugation Logic

ConjugationWorkflow Start Start: Purified IgG Check Check Buffer: No Tris/BSA/Azide? Start->Check Exchange Buffer Exchange (pH 8.3 NaHCO3) Check->Exchange Contaminants Present React Add Atto 635 NHS (10x Molar Excess) Check->React Clean Exchange->React Incubate Incubate 1h @ RT (Anhydrous) React->Incubate Purify Purify: G-25 Column Incubate->Purify Validate Calc DOL: Target 2-4 Purify->Validate Validate->React Fail (Low DOL) Final Ready for IF Validate->Final Pass

Figure 1: Decision tree for antibody conjugation, emphasizing the critical buffer check to prevent reaction failure.

Part 3: Workflow 2 — Immunofluorescence Staining

Objective: High-contrast labeling of intracellular targets (e.g., Cytoskeleton, Nuclear proteins) in adherent cells.

Step-by-Step Protocol
  • Fixation:

    • Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT.

    • Note: Avoid Methanol if preserving membrane lipids, though Atto 635 is robust enough to withstand it.

  • Permeabilization & Blocking:

    • Wash 3x with PBS.

    • Incubate in Blocking Buffer (PBS + 0.1% Triton X-100 + 3% BSA) for 30–60 mins.

    • Mechanism: Triton X-100 creates pores in the membrane; BSA blocks "sticky" hydrophobic sites to prevent background.

  • Primary Antibody:

    • Dilute primary antibody in Blocking Buffer. Incubate overnight at 4°C or 1h at RT.

    • Wash 3x (5 mins each) with PBS-T (PBS + 0.05% Tween-20).

  • Secondary Antibody (Atto 635 Conjugate):

    • Dilute the Atto 635-IgG conjugate (prepared in Part 2) to 1–5 µg/mL in Blocking Buffer.

    • Crucial Step: Centrifuge the diluted antibody solution at 10,000 x g for 5 mins before applying. This removes dye aggregates that cause bright "spots" in the final image.

    • Incubate 1h at RT in the dark.

  • Mounting:

    • Wash 3x with PBS-T.

    • Mount using a hardening anti-fade medium (e.g., Mowiol or commercial equivalents).

    • Why: Atto 635 is photostable, but anti-fade reagents prevent oxygen radical formation during high-intensity STED illumination.

Part 4: Advanced Application — STED Microscopy

Atto 635 is a "sweet spot" dye for commercial STED systems equipped with 775 nm depletion lasers.

Optical Configuration
  • Excitation: 633 nm (HeNe) or 635/640 nm (Diode).[4]

  • Detection: 650–700 nm.[7]

  • Depletion (STED): 750 nm or 775 nm (Pulsed).

  • Gating: Time-gated detection (

    
     ns) is recommended to filter out background autofluorescence and improve resolution, as Atto 635 has a fluorescence lifetime (
    
    
    
    ) of ~1.9 ns (shorter than Atto 647N, but sufficient for gating).
Visualization: STED Optical Path

STEDPath LaserEx Excitation Laser (635 nm) Sample Sample: Atto 635 LaserEx->Sample Excites LaserSTED Depletion Laser (775 nm Doughnut) LaserSTED->Sample Depletes Periphery Detector Detector (650-700 nm) Sample->Detector Center Emission Image Super-Res Image Detector->Image Processing

Figure 2: Simplified optical path for STED microscopy using Atto 635, illustrating the depletion mechanism.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Signal Hydrolysis of NHS esterEnsure DMSO is anhydrous. Check pH of conjugation buffer (must be > 8.0).[6]
Weak Signal Low DOL or pH mismatchRecalculate molar excess. Ensure antibody is not in Tris buffer.[1][5]
High Background Aggregates or Over-labelingSpin down secondary antibody before use. Lower DOL (aim for 2–3).[7]
Rapid Bleaching Mounting medium failureUse high-quality anti-fade (e.g., Prolong Diamond). Reduce laser power.

References

  • ATTO-TEC GmbH. "ATTO 635 Data Sheet." ATTO-TEC. [Link][4][8]

  • Wurm, C. A., et al. (2012). "Novel red fluorophores with superior performance in STED microscopy." Optical Nanoscopy. [Link]

Sources

Application

Atto 635 NHS Ester: A Comprehensive Guide to Live-Cell Imaging Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of Atto 635 for Live-Cell Imaging In the dynamic field of cellular biology, the ability to visualize and track specifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Atto 635 for Live-Cell Imaging

In the dynamic field of cellular biology, the ability to visualize and track specific molecules within living cells is paramount to understanding complex biological processes. Atto 635, a fluorescent dye belonging to the Atto family of labels, has emerged as a powerful tool for live-cell imaging. Its favorable photophysical properties, particularly in the far-red spectral region, offer significant advantages for researchers, minimizing cellular autofluorescence and reducing phototoxicity, which are critical considerations for maintaining cell health and obtaining high-quality imaging data.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Atto 635 N-hydroxysuccinimidyl (NHS) ester, from its fundamental chemical principles to detailed protocols for its application in advanced live-cell imaging techniques.

Atto 635 NHS ester is an amine-reactive fluorescent probe that enables the covalent labeling of biomolecules, such as proteins and antibodies, through the formation of a stable amide bond.[2] This robust conjugation chemistry, coupled with the exceptional brightness and photostability of the Atto 635 fluorophore, makes it an ideal candidate for a wide range of applications, including immunofluorescence, confocal microscopy, and cutting-edge super-resolution microscopy techniques like STED and dSTORM.[3][4][5]

The Chemistry of Illumination: Understanding NHS Ester Conjugation

The specific and efficient labeling of target biomolecules is the cornerstone of successful fluorescence imaging. Atto 635 NHS ester facilitates this by reacting with primary aliphatic amine groups (-NH2) present on proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond between the Atto 635 dye and the target molecule.

NHS_Ester_Reaction

A critical parameter governing the efficiency of this reaction is the pH of the buffer. The optimal pH range for NHS ester coupling is between 8.0 and 9.0.[6] At this slightly alkaline pH, a significant portion of the primary amines are deprotonated and thus, highly reactive towards the NHS ester. However, a competing hydrolysis reaction, where the NHS ester reacts with water, also increases with pH. Therefore, maintaining a pH around 8.3 is a widely accepted compromise to maximize labeling efficiency while minimizing dye inactivation.[6]

Photophysical Properties of Atto 635

The performance of a fluorophore in imaging applications is dictated by its photophysical properties. Atto 635 exhibits a compelling profile for live-cell imaging, characterized by strong absorption, high fluorescence quantum yield, and excellent photostability.[3]

PropertyValueSource(s)
Excitation Maximum (λex) 630 - 635 nm[2][7][8]
Emission Maximum (λem) 650 - 652 nm[7][8]
Molar Extinction Coefficient (ε) ~100,000 - 130,000 M⁻¹cm⁻¹[8][9]
Fluorescence Quantum Yield (Φ) ~0.64[9]
Fluorescence Lifetime (τ) ~3.3 ns[9]

Note: The exact photophysical values may vary slightly depending on the solvent and conjugation partner.

The excitation and emission spectra in the far-red region are particularly advantageous as they significantly reduce the interference from cellular autofluorescence, which is typically more prominent in the blue and green spectral regions.[1] This leads to a higher signal-to-noise ratio and clearer images. Furthermore, the use of longer wavelength excitation light is less energetic and therefore less damaging to living cells, a crucial factor for long-term imaging experiments.

Experimental Protocols

Part 1: Labeling of Proteins/Antibodies with Atto 635 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with Atto 635 NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein/antibody solution (2-10 mg/mL in an amine-free buffer like PBS)

  • Atto 635 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, dialyze the protein against 1X PBS.

    • Adjust the protein concentration to 2-10 mg/mL in the labeling buffer.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Atto 635 NHS ester in anhydrous DMF or DMSO.[6] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the Atto 635 NHS ester stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.

    • Slowly add the dye solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[10]

    • The first colored band to elute from the column is the Atto 635-labeled protein. The free dye will elute as a second, slower-moving band.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Atto 635 (~635 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[6] Protect from light.

Labeling_Workflow

Part 2: Live-Cell Imaging with Atto 635-Labeled Antibodies

This protocol outlines a general procedure for immunofluorescent staining of live cells using antibodies conjugated to Atto 635.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Atto 635-labeled primary or secondary antibody

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Washing buffer (e.g., warm PBS or HBSS)

  • Fluorescence microscope equipped for far-red imaging

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Antibody Incubation:

    • Dilute the Atto 635-labeled antibody to the predetermined optimal concentration in warm live-cell imaging medium.

    • Remove the culture medium from the cells and gently wash once with warm washing buffer.

    • Add the antibody solution to the cells and incubate for the optimized time and temperature (e.g., 30-60 minutes at 37°C). Protect from light.

  • Washing:

    • Remove the antibody solution and wash the cells 2-3 times with warm washing buffer to remove unbound antibodies and reduce background fluorescence.[11]

  • Imaging:

    • Replace the washing buffer with fresh, pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Atto 635 (e.g., excitation around 630-640 nm and emission around 650-700 nm).[2]

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[11]

Advanced Applications: Super-Resolution Microscopy

The exceptional photostability and brightness of Atto 635 make it a valuable tool for super-resolution microscopy techniques that overcome the diffraction limit of light, enabling visualization of cellular structures with unprecedented detail.[4]

  • Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function.[4] Atto 635 is well-suited for STED, with a recommended depletion wavelength around 750-780 nm.[12]

  • Stochastic Optical Reconstruction Microscopy (STORM) / Direct STORM (dSTORM): These techniques rely on the stochastic activation and localization of individual fluorophores. By adding a specific imaging buffer containing a reducing agent, Atto 635 can be induced to "blink," allowing for the precise localization of single molecules and the reconstruction of a super-resolved image.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of labeling buffer- Hydrolyzed NHS ester- Presence of amine-containing substances- Verify pH is between 8.0-8.5- Prepare fresh dye stock solution- Ensure protein buffer is amine-free
High Background in Imaging - Incomplete removal of unbound antibody- Non-specific antibody binding- Cellular autofluorescence- Increase the number and duration of wash steps[11]- Include a blocking step (if compatible with live cells)- Utilize the far-red properties of Atto 635 to minimize autofluorescence[1]
Weak Fluorescent Signal - Low degree of labeling- Photobleaching- Incorrect imaging settings- Optimize the dye-to-protein ratio during labeling- Reduce laser power and exposure time[11]- Use appropriate filter sets for Atto 635[2]
Cell Death or Stress - Phototoxicity- Toxicity of the labeled conjugate- Minimize light exposure[11]- Use the lowest effective concentration of the labeled antibody

Conclusion

Atto 635 NHS ester stands as a versatile and powerful reagent for researchers seeking to unravel the intricacies of cellular function through live-cell imaging. Its far-red spectral properties, combined with its high brightness and photostability, provide a distinct advantage in minimizing background and phototoxicity, thereby enabling high-fidelity imaging of dynamic processes within their native cellular context. From conventional fluorescence microscopy to the demanding requirements of super-resolution techniques, Atto 635 offers a reliable and high-performance solution for a broad spectrum of life science research and drug development applications.

References

  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Bio-Synthesis Inc. (2010, June 7). ATTO and alternative dye. Retrieved from [Link]

  • University of Arizona. STED Super-Resolution Microscopy Background. Retrieved from [Link]

  • Abbkine. (2026, January 16). A Practical Guide to Maximizing Far-Red Fluorescence Imaging with Abbkine's DiD (DiIC18(5)) (BMD0073). Retrieved from [Link]

  • ATTO-TEC GmbH. Properties of ATTO-Dyes. Retrieved from [Link]

  • Rittiner et al. (2015). STED and STORM Superresolution Imaging of Primary Cilia. Methods in Cell Biology. Retrieved from [Link]

  • Cramer, K. et al. (2019). Comparison of Atto647n and Star635p for bacterial STED imaging. ResearchGate. Retrieved from [Link]

  • Abberior. Protocols Archive. Retrieved from [Link]

  • Creative Bioarray. Guides for Live Cell Imaging Dyes. Retrieved from [Link]

  • Zhang, Y. et al. (2021). Live-cell labeling of the Atto dyes. ResearchGate. Retrieved from [Link]

  • Miranda-Rottmann, S. (2020, November 4). Best secondary antibodies for STED super-resolution microscopy. ResearchGate. Retrieved from [Link]

  • Zhang, Y. et al. (2021). A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging. Frontiers in Chemistry. Retrieved from [Link]

Sources

Method

Purifying Atto 635 NHS Ester Labeled Proteins: A Detailed Application Note and Protocol

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful purification of proteins labeled with Atto 635 NHS ester. Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful purification of proteins labeled with Atto 635 NHS ester. Moving beyond a simple recitation of steps, this document delves into the underlying principles of labeling and purification, empowering you to optimize protocols for your specific protein of interest and downstream application.

Introduction: The Critical Role of Purification in Fluorescent Labeling

Fluorescent labeling of proteins with dyes such as Atto 635 is a cornerstone of modern biological research, enabling sensitive detection and quantification in a multitude of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] The Atto family of dyes are recognized for their high fluorescence quantum yields, photostability, and strong absorption characteristics.[3][4] Specifically, Atto 635, a red-excitable dye, is advantageous for its emission in a spectral region where cellular autofluorescence is minimized.[2][3]

The labeling process utilizes an N-hydroxysuccinimide (NHS) ester functional group on the Atto 635 dye, which readily reacts with primary amines (the N-terminus and lysine side chains) on the protein to form stable amide bonds.[5][6] However, the labeling reaction is rarely 100% efficient and is performed in an excess of the dye to drive the reaction. Consequently, the final reaction mixture contains a heterogeneous population of molecules: the desired labeled protein, unconjugated (free) dye, and potentially hydrolyzed, non-reactive dye.

The presence of free dye is a significant source of background signal, which can severely compromise the sensitivity and accuracy of downstream assays.[1] Therefore, robust purification to remove all non-covalently bound dye is not just a recommendation, but a critical step for generating high-quality, reliable data. This guide will explore the most effective methods for purifying your Atto 635 labeled protein, with a focus on size exclusion chromatography, dialysis, and ultrafiltration.

The Labeling Reaction: Understanding the Foundation of Purification

A successful purification strategy begins with a well-controlled labeling reaction. The efficiency of labeling and the subsequent ease of purification are directly influenced by the reaction conditions.

The Chemistry of NHS Ester Labeling

The NHS ester of Atto 635 reacts with primary amines on the protein surface. This reaction is pH-dependent; at a pH range of 8.0-9.0, the primary amino groups are sufficiently deprotonated and thus nucleophilic to attack the NHS ester, leading to the formation of a stable amide bond and the release of NHS.[5][6] A common choice for the reaction buffer is a 0.1 M sodium bicarbonate solution at pH 8.3.[5][7] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[8][9]

Diagram of NHS Ester Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye Solution Protein_Prep->Mix Dye_Prep Atto 635 NHS Ester in Anhydrous DMSO Dye_Prep->Mix Incubate Incubate (1 hr, RT, in dark) Mix->Incubate Purify Remove Unconjugated Dye Incubate->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL Store Store Labeled Protein DOL->Store

Caption: Workflow for labeling and purifying proteins with Atto 635 NHS ester.

Purification Methodologies: Choosing the Right Tool for the Job

The selection of a purification method depends on several factors, including the size of the protein, the sample volume, the required purity, and the available equipment. Here, we compare the three most common techniques.

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on hydrodynamic radius. Larger molecules (labeled protein) elute before smaller molecules (free dye).[10]High resolution and efficiency in removing free dye.[1][10] Can also remove protein aggregates.Can lead to sample dilution. Requires a chromatography system.Achieving high purity for a wide range of protein sizes and sample volumes.
Dialysis Diffusion-based separation across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[11]Gentle on proteins.[11] Simple to perform.Time-consuming (can take several hours to days).[11] Not ideal for very small sample volumes.[11]Buffer exchange and removal of small molecule contaminants from larger proteins.
Ultrafiltration (Centrifugal) Pressure-driven separation through a semi-permeable membrane with a specific MWCO.[12]Rapid and can simultaneously concentrate the sample.[12]Potential for protein loss due to non-specific binding to the membrane.[13] Risk of protein aggregation at high concentrations.Quick concentration and purification of small to medium sample volumes.[12]
Physicochemical Properties of Atto 635

Detailed Protocols

The following protocols provide a starting point for the purification of your Atto 635 labeled protein. Optimization may be required based on your specific protein and experimental needs.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This is the recommended method for achieving the highest purity.

Materials:

  • Labeled protein solution

  • SEC column (e.g., Sephadex G-25 or equivalent, with an appropriate exclusion limit for your protein)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or gravity-flow setup)

  • Fraction collector

Procedure:

  • Column Preparation: Equilibrate the SEC column with at least two column volumes of the elution buffer. Ensure a stable baseline if using a chromatography system with a UV detector.

  • Sample Loading: Carefully load the entire volume of the labeling reaction mixture onto the top of the column.

  • Elution: Begin the elution with the chosen buffer. The labeled protein, being larger, will travel through the column faster than the smaller, unconjugated Atto 635 dye.

  • Fraction Collection: Collect fractions as the sample elutes. The labeled protein will typically appear as the first colored band to exit the column. The free dye will elute later as a second, more diffuse colored band.

  • Analysis: Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~635 nm (for Atto 635). Pool the fractions containing the purified labeled protein.

Diagram of Size Exclusion Chromatography

G start Sample Loading (Labeled Protein + Free Dye) column SEC Column Porous Beads start->column:f0 elution Elution with Buffer column:f1->elution separation Separation based on size elution->separation fractions Fraction Collection separation->fractions product Purified Labeled Protein (Early Fractions) fractions->product waste Free Dye (Late Fractions) fractions->waste

Caption: Principle of purifying labeled proteins using size exclusion chromatography.

Protocol 2: Purification by Dialysis

A simple and gentle, albeit slower, method.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO (typically 10-20 kDa, ensuring it is well below the molecular weight of your protein)

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container

Procedure:

  • Membrane Preparation: If using dialysis tubing, prepare it according to the manufacturer's instructions (e.g., boiling in sodium bicarbonate and EDTA).

  • Sample Loading: Load the labeled protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 1000 times the sample volume). Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every few hours for the first day, and then 2-3 times per day for 1-2 days. This will ensure a high concentration gradient to drive the diffusion of the free dye out of the sample.

  • Sample Recovery: After the final buffer change, carefully remove the purified labeled protein from the tubing/cassette.

Protocol 3: Purification by Ultrafiltration (Centrifugal)

A rapid method that also concentrates the sample.

Materials:

  • Labeled protein solution

  • Centrifugal filter unit with an appropriate MWCO (e.g., 10, 30, or 50 kDa)

  • Wash buffer (e.g., PBS, pH 7.4)

  • Centrifuge with a rotor that accommodates the filter units

Procedure:

  • Sample Loading: Add the labeled protein solution to the filter unit.

  • First Centrifugation: Centrifuge the unit according to the manufacturer's instructions until the desired volume reduction is achieved. The retentate contains the labeled protein, while the filtrate contains the free dye.

  • Washing (Diafiltration): Discard the filtrate. Add wash buffer to the retentate to bring the volume back to the original level.

  • Repeat Centrifugation: Repeat the centrifugation step. This washing process is crucial for removing the remaining free dye. For optimal purity, perform at least 3-4 wash cycles.[15]

  • Sample Recovery: After the final wash and centrifugation, recover the concentrated, purified labeled protein from the filter unit.

Post-Purification Analysis: Determining the Degree of Labeling (DOL)

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL is a critical quality control parameter.[5]

The DOL can be calculated using absorbance measurements and the Beer-Lambert law.[6]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Atto 635 (~635 nm, A_max_).

  • Calculate the molar concentration of the dye and the protein using the following formulas:

    • Protein Concentration (M): [Protein] = (A₂₈₀ - (A_max_ × CF₂₈₀)) / ε_protein_

    • Dye Concentration (M): [Dye] = A_max_ / ε_dye_

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Key Parameters for DOL Calculation:

ParameterDescriptionValue (for Atto 635, inferred)
ε_protein_ Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).This is protein-specific and needs to be known.
ε_dye_ Molar extinction coefficient of Atto 635 at its λ_max_ (in M⁻¹cm⁻¹).~130,000 M⁻¹cm⁻¹ (based on Atto 633)[9][14]
CF₂₈₀ Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max_ of dye).~0.05 (based on Atto 633)[9][14]

Troubleshooting

Problem Possible Cause Solution
Low DOL - Inefficient labeling reaction (incorrect pH, presence of competing amines).- Protein has few accessible primary amines.- Ensure the labeling buffer is at pH 8.0-9.0 and is amine-free.[8][9]- Increase the molar excess of the dye in the labeling reaction.
High Background Signal After Purification - Incomplete removal of free dye.- For SEC, use a longer column or a resin with a smaller pore size.- For dialysis, increase the number and duration of buffer changes.- For ultrafiltration, perform additional wash steps.
Protein Precipitation/Aggregation - High protein concentration during ultrafiltration.- Inappropriate buffer conditions.- Reduce the final concentration of the protein.- Ensure the purification buffer is optimal for your protein's stability.
Low Protein Recovery - Non-specific binding to purification media (especially ultrafiltration membranes).- Protein instability.- Consider pre-treating ultrafiltration membranes with a blocking agent (e.g., BSA, if compatible with downstream applications).- Perform all purification steps at 4°C to minimize protein degradation.

Conclusion

The purification of Atto 635 NHS ester labeled proteins is a critical step that directly impacts the quality and reliability of experimental data. By understanding the principles behind the labeling reaction and the various purification methods, researchers can select and optimize a protocol that yields a highly pure conjugate with a desirable degree of labeling. Size exclusion chromatography generally offers the highest purity, while ultrafiltration provides a rapid alternative, and dialysis remains a simple, gentle option. Careful execution of these protocols and thorough post-purification analysis will ensure the generation of high-quality fluorescently labeled proteins for a wide range of applications.

References

  • Barbero, F., et al. (2025).
  • Nie, Y., et al. (2010). Comparative Analysis of Techniques to Purify Plasma Membrane Proteins. Journal of Proteome Research, 9(9), 4349-4357.
  • Dolbeare, F. A., & Smith, R. E. (1977). Rapid purification of fluorescent enzymes by ultrafiltration. The Journal of Histochemistry and Cytochemistry, 25(12), 1367-1370.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 230, 19-41.
  • Aladdin Scientific. (n.d.). NHS-esters. Retrieved from [Link]

  • Jena Bioscience. (2023). Atto 655 Protein Labeling Kit. Retrieved from [Link]

  • ATTO-TEC. (2011). ATTO Labeling Procedures. Retrieved from [Link]

  • Buschmann, V., et al. (2010). Novel hydrophilic and lipophilic rhodamines for labelling and imaging.
  • Dutscher. (n.d.). Ultrafiltration & Protein Purification Products. Retrieved from [Link]

  • Wendler, N., & Cordes, T. (2025).
  • Barbero, F., et al. (2025). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate.
  • ATTO-TEC. (n.d.). Properties of ATTO-Dyes. Retrieved from [Link]

  • Technology Networks. (2024). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]

  • Biogradetech. (n.d.). Protocol for AF Dye NHS Ester. Retrieved from [Link]

  • Hughes, L. D., et al. (2014). Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers. PLoS ONE, 9(2), e87649.
  • Oštro, K., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. Journal of Biological Chemistry, 298(5), 101859.
  • Waters Corporation. (n.d.). Advances in Size Exclusion Chromatography for the Analysis of Macromolecular Proteins. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Atto 635 NHS Ester Labeling Guide

Executive Summary: The "Red Dye" Challenge Atto 635 is a high-performance fluorescent label (Ex: 635 nm, Em: ~659 nm) derived from rhodamine.[1] While it offers exceptional photostability and low triplet formation, users...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red Dye" Challenge

Atto 635 is a high-performance fluorescent label (Ex: 635 nm, Em: ~659 nm) derived from rhodamine.[1] While it offers exceptional photostability and low triplet formation, users frequently encounter low labeling efficiency compared to hydrophilic dyes like Alexa Fluor 488.

The Root Cause: Unlike sulfonated cyanine dyes, Atto 635 is relatively lipophilic (zwitterionic/cationic). The primary failure modes are not usually chemical reactivity, but rather solubility-driven aggregation and hydrolysis kinetics . This guide moves beyond standard protocols to address the physicochemical nuances required for successful conjugation.

Diagnostic Workflow (Decision Logic)

Before altering your protocol, use this logic tree to pinpoint the failure mechanism.

TroubleshootingLogic Start Problem: Low DOL (< 0.5) BufferCheck 1. Check Buffer Composition (Is Tris/Glycine present?) Start->BufferCheck SolubilityCheck 2. Check Dye Solubility (Did precipitate form?) BufferCheck->SolubilityCheck No ActionBuffer CRITICAL ERROR Amine buffers compete with protein. Switch to PBS/Bicarbonate. BufferCheck->ActionBuffer Yes HydrolysisCheck 3. Check Reagent Integrity (Was dye stored in solution?) SolubilityCheck->HydrolysisCheck No ActionSolvent AGGREGATION ISSUE Atto 635 is lipophilic. Increase DMSO/DMF to 5-10%. SolubilityCheck->ActionSolvent Yes (Blue/Green pellets) CalcCheck 4. Verify Calculations (Is CF280 correct?) HydrolysisCheck->CalcCheck No ActionHydrolysis HYDROLYSIS ISSUE NHS esters degrade in minutes. Use fresh anhydrous DMSO. HydrolysisCheck->ActionHydrolysis Yes ActionCalc MATH ERROR Measure free dye spectrum to determine CF280. CalcCheck->ActionCalc

Figure 1: Diagnostic logic tree for isolating the cause of low labeling efficiency.

Critical Failure Points & Scientific Causality

A. The Buffer Trap (Competitive Inhibition)

The Science: NHS esters react with primary amines (


) to form amide bonds. Buffers like Tris  (tris(hydroxymethyl)aminomethane) and Glycine  contain primary amines in massive molar excess (mM range) compared to your protein (

M range).
  • Result: The dye labels the buffer, not the protein.

  • Solution: Use Phosphate Buffered Saline (PBS), HEPES, or Sodium Bicarbonate (pH 8.3).

B. The Hydrolysis Race (Kinetics)

The Science: In aqueous solution, NHS esters undergo hydrolysis, converting to a non-reactive carboxylic acid.

  • Half-life: At pH 8.6, the half-life is approximately 10 minutes . At pH 7.0, it is hours.

  • The Dilemma: High pH accelerates labeling (deprotonates Lysine) but drastically accelerates hydrolysis.

  • Optimization: Perform the reaction at pH 8.3 . This balances Lysine reactivity (

    
    , but surface effects lower this) against hydrolysis rates.
    
C. Lipophilicity & Aggregation (The "Atto" Specific)

The Science: Atto 635 is more hydrophobic than sulfonated dyes. If added directly to an aqueous buffer, it may form "dark" aggregates (H-dimers) that do not react efficiently or quench fluorescence.

  • Protocol Adjustment: The dye must be dissolved in high-quality anhydrous DMSO or DMF before being added to the protein. The final reaction mixture should tolerate 5-10% organic solvent to maintain dye solubility.

Optimized Labeling Protocol (Self-Validating System)

This protocol includes checkpoints to validate success at each stage.

Phase 1: Preparation
  • Protein Prep: Buffer exchange protein into PBS (pH 7.4) or Sodium Bicarbonate (0.1 M, pH 8.3) .

    • Validation: Ensure protein concentration is

      
      . Low concentration = slow kinetics = hydrolysis wins.
      
  • Dye Prep: Remove Atto 635 NHS ester from -20°C storage and equilibrate to room temperature before opening (prevents condensation).

    • Solvent: Dissolve 1 mg dye in 100

      
      L Anhydrous DMSO  (freshly opened or stored over molecular sieves).
      
    • Validation: Solution must be clear blue/green. Cloudiness indicates moisture contamination/hydrolysis.

Phase 2: Conjugation
  • Add dye to protein solution.

    • Stoichiometry: Use a 10-20 molar excess of dye for Atto 635 (higher than the standard 5-10x due to hydrophobicity).

    • Technique: Add dye while vortexing gently to prevent local high concentration aggregates.

  • Incubation: 1 hour at Room Temperature (RT) in the dark, with constant agitation.

    • Note: Do not incubate overnight at RT; hydrolysis is complete within 1 hour.

Phase 3: Purification
  • Method: Use a Desalting Column (e.g., Sephadex G-25) or Dialysis.

    • Critical: For Atto 635, ensure the column is pre-equilibrated with a buffer containing 0.05% Tween-20 or similar surfactant if the dye sticks to the resin (common with lipophilic dyes).

Data Analysis & Constants

To calculate the Degree of Labeling (DOL), use the Beer-Lambert Law. You must correct for the dye's absorbance at 280 nm.[2]

Constants Table
ParameterValue for Atto 635Notes

(Dye)

At

CF

0.04 - 0.06 (Estimated)See Protocol below to measure exact value

(Abs)
635 nm

(Fluo)
659 nm
Calculating DOL


How to measure CF


 (Self-Validation): 
Since CF

varies by batch and specific derivative:
  • Dilute a small amount of free Atto 635 dye in your buffer.

  • Measure Absorbance at 280 nm and 635 nm.

  • 
    .
    

Frequently Asked Questions (FAQ)

Q1: I see a blue precipitate in my reaction tube. What happened? A: This is dye aggregation. Atto 635 is lipophilic. If you added the DMSO-dye solution too quickly to a cold aqueous buffer, it "crashed out."

  • Fix: Warm reagents to Room Temp. Increase DMSO concentration in the final mix to 10%. Add dye slowly while vortexing.

Q2: My DOL is 0.1. I used Tris buffer. Is that the problem? A: Yes. Tris contains primary amines that react with the NHS ester. You effectively labeled the Tris molecules, not your protein. Dialyze against PBS or Sodium Bicarbonate and repeat.

Q3: Can I store the dissolved NHS ester in DMSO for later use? A: No. Even in "anhydrous" DMSO, trace moisture will hydrolyze the NHS ester over days. Always prepare the dye solution immediately before use.[3]

Q4: The dye sticks to my desalting column (Sephadex). How do I recover my protein? A: This is common with red/lipophilic dyes. The dye interacts with the resin matrix.

  • Fix: Use a commercially available "Dye Removal Column" optimized for hydrophobic dyes, or add a mild detergent (0.05% Tween-20) to your elution buffer to keep the conjugate soluble and minimize resin interaction.

References

  • ATTO-TEC GmbH. ATTO 635 Data Sheet & Spectral Properties. Retrieved from [Link][4][5]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on NHS ester chemistry and hydrolysis kinetics).

Sources

Optimization

Technical Support Center: Atto 635 NHS Ester Troubleshooting

Topic: Diagnosing and Resolving Photostability & Labeling Issues Executive Summary: The "Bleaching" Paradox User Issue: "My Atto 635 signal is fading rapidly," or "I have no signal." Scientist’s Insight: Atto 635 (a carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnosing and Resolving Photostability & Labeling Issues
Executive Summary: The "Bleaching" Paradox

User Issue: "My Atto 635 signal is fading rapidly," or "I have no signal." Scientist’s Insight: Atto 635 (a carbopyronin derivative) is structurally engineered for extreme photostability, significantly outperforming cyanine dyes like Cy5 [1]. If you are experiencing rapid signal loss, it is rarely "true" photobleaching (irreversible covalent destruction).

In 90% of cases, the issue is Pseudo-Bleaching , caused by one of three factors:

  • Hydrolysis (Pre-labeling failure): The NHS ester deactivated before it ever touched your protein.

  • Reversible Quenching: The dye is entering a dark triplet state or being quenched by the mounting medium.

  • Aggregation: Over-labeling causing self-quenching (H-dimer formation).

Diagnostic Workflow (Visual Logic)

Before changing your imaging parameters, determine where the fluorescence is being lost.

TroubleshootingLogic Start ISSUE: Low/Fading Signal CheckDOL Step 1: Measure Degree of Labeling (DOL) (UV-Vis Spectroscopy) Start->CheckDOL LowDOL DOL < 0.5 (Low Labeling Efficiency) CheckDOL->LowDOL No Dye on Protein GoodDOL DOL 1.0 - 3.0 (Labeling is Good) CheckDOL->GoodDOL Dye is present Hydrolysis Root Cause: NHS Hydrolysis Check Anhydrous Solvents & pH LowDOL->Hydrolysis Buffer Root Cause: Buffer Interference (Tris/Glycine present?) LowDOL->Buffer CheckMount Step 2: Check Mounting Media (Is it Vectashield/PPD?) GoodDOL->CheckMount Quenching Root Cause: Chemical Quenching Switch to Mowiol/DABCO or Oxygen Scavengers CheckMount->Quenching Fades Instantly Bleaching Root Cause: True Photobleaching Reduce Laser Power / Use Pulsed Excitation CheckMount->Bleaching Fades Slowly

Figure 1: Diagnostic logic tree for isolating the cause of signal loss. Note that "Low Signal" often originates in the chemistry phase, not the imaging phase.

Technical FAQ & Troubleshooting Guides
Category A: The Chemistry (Pre-Imaging)

Q1: I followed the protocol, but my Degree of Labeling (DOL) is near zero. Did the dye bleach in the tube? A: No. The dye likely hydrolyzed.[1] The NHS ester moiety is extremely moisture-sensitive.

  • Mechanism: In aqueous solution, the NHS ester competes between reacting with the primary amine (your protein) and water (hydrolysis). Hydrolysis creates a non-reactive carboxylate.

  • Critical Failure Point: Using "old" DMSO or DMF. Hygroscopic solvents absorb water from the air. If your DMSO has absorbed water, the NHS ester is deactivated the moment you dissolve it [2].

  • Solution:

    • Use anhydrous DMSO/DMF (freshly opened or stored over molecular sieves).

    • Check Buffer pH.[1][2][3][4][5] Optimal is pH 8.3 .[3][4][5]

      • pH < 7.5: Amine is protonated (

        
        ) and unreactive.
        
      • pH > 8.5: Hydrolysis outcompetes labeling [3].

Q2: My protein precipitated after adding Atto 635. A: Atto 635 is a cationic (positively charged) dye [4].

  • Mechanism: Most proteins have patches of negative charge. Adding a cationic dye can alter the protein's isoelectric point or cause electrostatic aggregation.

  • Solution:

    • Lower the DOL target (aim for 1-2 dyes/protein).

    • Ensure the organic solvent (DMSO) concentration in the final reaction does not exceed 5-10%.

Category B: The Physics (During Imaging)

Q3: The signal is bright for 100ms, then vanishes. Is this bleaching? A: This is likely Triplet State Accumulation , not bleaching.

  • Mechanism: Atto 635 has a high intersystem crossing rate into long-lived dark triplet states, especially under high-intensity excitation (like confocal or STED). The molecule is "stuck" in a dark state but is chemically intact.

  • Solution:

    • Pulsed Excitation: Allow time (microseconds) for the triplet state to relax back to the ground state.

    • Triplet Quenchers: Add Trolox (vitamin E analog) or COT (cyclooctatetraene) to the imaging buffer to physically quench the triplet state and restore fluorescence [5].

Q4: I am using Vectashield, and the signal is weak. A: Stop immediately.

  • Mechanism: Certain antifade reagents, particularly those containing p-phenylenediamine (PPD), can induce electron-transfer quenching with specific red-shifting dyes. While Atto 635 is robust, "soft" reducing agents can quench the carbopyronin core.

  • Solution: Switch to Mowiol 4-88 with DABCO or a commercial hard-set mountant specifically rated for "Far Red" or STED applications (e.g., Abberior Mount Solid) [6].

Validated Experimental Protocols
Protocol 1: Hydrolysis-Resistant Labeling

Goal: Maximize NHS ester efficiency by controlling pH and water content.

Materials:

  • Protein (1-5 mg/mL) in PBS.

  • 1M Sodium Bicarbonate (pH 8.3) .

  • Atto 635 NHS Ester.[6]

  • Anhydrous DMSO (Sigma 276855 or equivalent).

  • Sephadex G-25 Desalting Column.[1]

Step-by-Step:

  • Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to your protein solution.[3][4]

    • Why? PBS is usually pH 7.4. This bump to pH 8.3 deprotonates the Lysine

      
      -amines, making them nucleophilic.
      
  • Dye Solubilization: Dissolve Atto 635 NHS ester in anhydrous DMSO at 1-5 mg/mL.

    • Critical: Do this immediately before use.[1][3][5][7] Do not store this solution.

  • Mixing: Add dye to protein at a 3:1 to 5:1 molar excess . Vortex immediately.

    • Note: Do not use high excesses (10x+) with Atto 635 to avoid quenching aggregation.

  • Incubation: 1 hour at Room Temperature (RT) in the dark.

  • Quenching: Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction.

  • Purification: Pass through Sephadex G-25 to remove free dye.[1][3]

Protocol 2: Calculating Degree of Labeling (DOL)

Goal: Verify if signal loss is due to lack of dye.



Constants for Atto 635:

  • 
     (Extinction Coeff): 
    
    
    
  • 
     (Correction Factor): 0.36  (High absorption at 280nm!) [4]
    
ParameterValueInterpretation
DOL < 0.5 Under-labeledHydrolysis occurred. Check DMSO and pH.
DOL 1.0 - 2.5 OptimalProceed to imaging.
DOL > 3.5 Over-labeledRisk of self-quenching/precipitation.
Data Visualization: Spectral Properties & Workflow

LabelingWorkflow Protein Protein (pH 7.4) Adjust Adjust pH to 8.3 (NaHCO3) Protein->Adjust Reaction Conjugation (1hr @ RT) Adjust->Reaction Dye Atto 635 NHS (Dry Powder) Solvent Anhydrous DMSO (No Water!) Dye->Solvent Dissolve Solvent->Reaction Add immed. Purify G-25 Column (Remove Free Dye) Reaction->Purify QC Calculate DOL (Target: 1-2) Purify->QC

Figure 2: The critical path for NHS ester labeling. The red steps (Dye/Solvent) are the most common points of failure due to moisture ingress.

References
  • ATTO-TEC GmbH. (2023). ATTO 635: Photophysics and Spectral Data. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Amine-Reactive Probes.
  • ATTO-TEC GmbH. (2023). Data Sheet: Atto 635 NHS Ester. Retrieved from [Link]

  • Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition, 47(29), 5465-5469. Retrieved from [Link]

  • Abberior Instruments. (2024). Mounting Media Recommendations for STED Microscopy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Atto 635 NHS Ester Labeling

Welcome to the technical support guide for optimizing your protein labeling experiments with Atto 635 NHS ester. This guide is designed for researchers, scientists, and drug development professionals who are looking to a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing your protein labeling experiments with Atto 635 NHS ester. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve consistent, reliable, and efficient conjugation of this potent far-red fluorescent dye to their proteins of interest. We will move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and adapt the protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: How does the Atto 635 NHS ester labeling reaction work?

The labeling chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester functional group on the Atto 635 dye and primary amines (-NH₂) on the protein.[1][2][3] These primary amines are predominantly found on the N-terminus of the polypeptide chain and the side chains of lysine residues.[2][4][5]

The reaction proceeds via a nucleophilic attack from the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Atto 635 (Stable Amide Bond) Protein_NH2->Labeled_Protein Nucleophilic Attack Dye_NHS Atto 635-NHS Ester Dye_NHS->Labeled_Protein NHS_byproduct N-hydroxysuccinimide Dye_NHS->NHS_byproduct Release

Caption: Reaction mechanism of Atto 635 NHS ester with a protein's primary amine.

Q2: What are the most critical parameters for a successful labeling reaction?

Several factors must be carefully controlled to ensure optimal labeling:

  • pH: This is arguably the most critical parameter. The reaction is most efficient in a slightly alkaline pH range of 8.0 to 9.0, with pH 8.3 often being optimal.[6][7][8][9][10] In this range, the primary amines on the protein are sufficiently deprotonated to be reactive nucleophiles.[6][7] Below pH 7.5, the amines are protonated (-NH₃⁺) and unreactive.[11] Above pH 9.0, the competing reaction of NHS ester hydrolysis increases significantly, reducing the amount of dye available to label the protein.[8][11]

  • Buffer Composition: The buffer must be free of primary amines, which would otherwise compete with the protein for the dye.[4][5][6] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers, adjusted to the optimal pH.[5][6][12]

  • Molar Ratio of Dye to Protein: The initial ratio of dye molecules to protein molecules is a primary determinant of the final Degree of Labeling (DOL).[5][13] This must be empirically determined for each specific protein and application.

  • Protein Concentration: Higher protein concentrations (typically 2-5 mg/mL) tend to improve labeling efficiency.[12][14] More dilute protein solutions may require a higher molar excess of the dye to achieve the desired DOL.[15]

  • Reagent Quality: Atto 635 NHS ester is sensitive to moisture.[4][6] Ensure it is stored properly (desiccated at -20°C) and dissolved in anhydrous, amine-free DMSO or DMF immediately before use.[6][12][14]

Experimental Guide: Optimizing Atto 635 Concentration

The goal of optimization is to determine the ideal dye-to-protein molar ratio that yields a Degree of Labeling (DOL) suitable for your downstream application, without causing protein precipitation or loss of function.[13][16]

Step 1: Reagent Preparation
  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12][14] If your protein is in a buffer containing amines like Tris, perform a buffer exchange using a desalting column or dialysis.[6][]

    • Adjust the protein concentration to 2 mg/mL.[12][14]

  • Atto 635 NHS Ester Stock Solution:

    • Allow the vial of Atto 635 NHS ester to warm to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous DMSO or DMF.[1][4] Mix well by vortexing. This stock solution should be prepared fresh for optimal reactivity.[6]

Step 2: Titration Experiment Setup

To find the optimal molar ratio, set up several parallel labeling reactions with varying dye-to-protein molar ratios. The table below provides recommended starting points.

Target MoleculeRecommended Starting Molar Ratios (Dye:Protein)
IgG Antibody (~150 kDa)5:1, 10:1, 15:1, 20:1
Smaller Protein (20-70 kDa)2:1, 5:1, 10:1, 15:1
Peptide or Oligonucleotide1.5:1, 3:1, 5:1, 10:1

Calculation Example for a 10:1 Molar Ratio (1 mg of IgG):

  • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

  • Moles of Dye needed = 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol

  • Volume of 10 mM Dye Stock = (6.67 x 10⁻⁸ mol) / (0.01 mol/L) = 6.67 µL

Step 3: Labeling Reaction and Purification
  • Reaction: While gently stirring your protein solution, add the calculated volume of the Atto 635 NHS ester stock solution.[15]

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[7][15]

  • Purification: It is crucial to remove the unconjugated (free) dye from the labeled protein.[1][] The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[6][12][19] The labeled protein will elute first, followed by the smaller, free dye molecules.[12]

Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis A Prepare Protein in Amine-Free Buffer (pH 8.3) C Set up Parallel Reactions (e.g., 5:1, 10:1, 15:1 ratios) A->C B Prepare Fresh 10 mM Dye Stock in Anhydrous DMSO B->C D Incubate 1 hr @ RT (Protected from Light) C->D E Purify via Size-Exclusion Chromatography (e.g., G-25) D->E F Measure Absorbance (A280 and A630) E->F G Calculate Degree of Labeling (DOL) F->G H Select Optimal Ratio for Downstream Application G->H

Caption: Workflow for optimizing Atto 635 NHS ester labeling concentration.

Step 4: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[13][20] It can be calculated using absorbance measurements of the purified conjugate.[13][20][21]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Atto 635, which is approximately 630 nm (A₆₃₀).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • Determine the DOL by taking the ratio of the dye molar concentration to the protein molar concentration.

Formula for DOL Calculation:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₃₀ × CF₂₈₀)] / ε_protein

  • Dye Concentration (M) = A₆₃₀ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ and A₆₃₀ are the absorbance values.

  • ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye for Atto 633 (a close analog) is 130,000 M⁻¹cm⁻¹.[14]

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For Atto 633, this is 0.05.[14]

For antibodies, an optimal DOL typically falls between 2 and 10.[16]

Troubleshooting Guide

Q3: My labeling efficiency is low (DOL < 1). What went wrong?
Probable CauseRecommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is between 8.0 and 9.0.[7][11] An amine-free buffer like 0.1 M sodium bicarbonate is recommended.[8][12]
Competing Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[5][6] If necessary, perform buffer exchange on your protein stock before labeling.[]
Inactive Dye Atto 635 NHS ester is moisture-sensitive.[4][6] Always use anhydrous DMSO/DMF for the stock solution and prepare it fresh before each experiment.[6]
Insufficient Dye The initial dye-to-protein molar ratio was too low. Increase the molar excess of the dye in the next optimization experiment.[5][20]
Low Protein Concentration Labeling efficiency decreases at low protein concentrations (<2 mg/mL).[12][14] Concentrate your protein sample if possible.[15]
Q4: My protein precipitated during or after the labeling reaction. How can I prevent this?

Protein precipitation is often caused by an increase in the overall hydrophobicity of the protein after conjugation with multiple hydrophobic dye molecules.[22][23][24]

Probable CauseRecommended Solution
Over-labeling (High DOL) A very high DOL can lead to aggregation and precipitation.[13][22] Reduce the dye-to-protein molar ratio in the reaction to achieve a lower DOL.[20]
High Protein Concentration While good for efficiency, very high protein concentrations can sometimes promote aggregation.[24] Try reducing the protein concentration slightly.
Suboptimal Buffer Conditions The protein may be less soluble at the labeling pH.[24][25] Ensure the buffer has adequate ionic strength. You can also screen alternative amine-free buffers like borate or HEPES within the appropriate pH range.[5][24]
Organic Solvent Shock Adding a large volume of DMSO/DMF can denature some sensitive proteins.[22] Keep the volume of the dye stock solution to less than 10% of the total reaction volume.
Q5: I'm observing high background fluorescence in my downstream application (e.g., imaging). What is the cause?
Probable CauseRecommended Solution
Incomplete Removal of Free Dye Unconjugated dye is a common cause of high background.[1][] Ensure your purification method (e.g., size-exclusion chromatography) is effective.[7] Collect fractions and run a gel or take absorbance readings to confirm separation of the labeled protein from free dye.
Non-specific Binding The dye-protein conjugate may be binding non-specifically to other components. This can be exacerbated by over-labeling.[23] Optimize your blocking and washing steps in your specific application protocol. Consider using a lower DOL conjugate.
Protein Aggregates Small, fluorescently labeled protein aggregates can cause punctate background. Centrifuge the final conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates.[12]

References

  • ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling? Retrieved from [Link]

  • Götz, R., et al. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Methods. Retrieved from [Link]

  • Shire, S. L., et al. (2015). How fluorescent labelling alters the solution behaviour of proteins. Soft Matter. Retrieved from [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). Retrieved from [Link]

  • Wieneke, R., et al. (2025). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. Retrieved from [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • ATTO-TEC. (2011). ATTO Labeling Procedures. Retrieved from [Link]

  • Lousa, C., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry. Retrieved from [Link]

  • Biology LibreTexts. (2021). 15.2: Protein Purification (Activity). Retrieved from [Link]

  • ATTO-TEC. Labeling Proteins with ATTO NHS-Esters. Retrieved from [Link]

  • Amgen Biotech Experience. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. Retrieved from [Link]

  • ResearchGate. (2010). Classic Reactive Fluorescent Labeling Dyes & Their Applications. Retrieved from [Link]

  • MDPI. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Retrieved from [Link]

  • Rose, C. M., et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. Retrieved from [Link]

  • Conflu-Tech. NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • Biology Stack Exchange. (2012). How to prevent protein precipitation? Retrieved from [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Atto 635 Labeling &amp; Stability

Executive Summary: The "Why" Behind the Aggregation Welcome to the technical support center. If you are experiencing protein precipitation or aggregation after labeling with Atto 635 NHS ester, you are encountering a com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Aggregation

Welcome to the technical support center. If you are experiencing protein precipitation or aggregation after labeling with Atto 635 NHS ester, you are encountering a common physicochemical challenge inherent to this specific fluorophore.

Unlike sulfonated dyes (e.g., Alexa Fluor 488/647), which are negatively charged and highly water-soluble, Atto 635 is lipophilic and cationic .

The Mechanism of Failure
  • Lipophilicity: Atto 635 is a derivative of carbo-rhodamine. It is significantly more hydrophobic than standard dyes. When you attach multiple copies of this hydrophobic molecule to your protein, you drastically alter the protein's surface energy, driving it to self-associate to minimize water exposure (hydrophobic effect).

  • Charge Dynamics: Atto 635 carries a net positive charge (+1) after conjugation. While it replaces a positively charged Lysine (preserving the net charge count), it replaces a small, hydrophilic amino acid side chain with a bulky, rigid, lipophilic cation. This can disrupt local hydration shells and promote "sticky" interactions between proteins.

The Golden Rule: For Atto 635, Less is More . A Degree of Labeling (DOL) > 2.0 is the "danger zone" for most proteins (IgG, Fab fragments).

Diagnostic & Troubleshooting Matrix

Use this table to identify your specific issue and apply the corrective action.

SymptomProbable Root CauseCorrective Action
Immediate precipitation upon adding dyeDMSO/DMF Shock The organic solvent concentration exceeded the protein's tolerance (usually >10%). Fix: Dissolve dye at higher concentration so you add less volume. Keep final organic solvent < 5% (v/v).
Cloudiness developing over 1-2 hoursOver-labeling (High DOL) You have attached too many hydrophobic dyes. Fix: Target a lower DOL (1.0–1.5). Reduce dye molar excess (e.g., use 5x instead of 15x).
Loss of protein on desalting columnAggregate Trapping Large aggregates are getting stuck in the resin mesh. Fix: Centrifuge sample (10,000 x g, 5 min) before loading. Add 0.05% Tween-20 to the elution buffer.
Precipitation during storage (4°C)Cold Denaturation / Hydrophobic Stacking Hydrophobic interactions can strengthen at lower temperatures (cold denaturation). Fix: Store with cryoprotectants (glycerol/BSA) or flash freeze. Do not store dilute (<0.1 mg/mL) conjugates without carrier protein.

Optimized Experimental Protocol

This protocol is designed to minimize aggregation risk while ensuring efficient labeling.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Protein: 1–5 mg/mL in amine-free buffer (PBS or Bicarbonate, pH 8.3).

  • Dye: Atto 635 NHS ester (dissolved immediately before use).

  • Solvent: High-quality, anhydrous DMSO or DMF.

  • Purification: Sephadex G-25 or equivalent desalting column.

Workflow Diagram (Graphviz)

LabelingWorkflow cluster_tips Critical Checkpoints Start Start: Protein Preparation (pH 8.3, Amine-Free) Mixing Controlled Reaction Add Dye dropwise while stirring Target 5-10x Molar Excess Start->Mixing DyePrep Dye Preparation Dissolve Atto 635 in DMSO (Keep dry!) DyePrep->Mixing Add <5% v/v Incubation Incubation 1h @ RT or 4h @ 4°C Protect from light Mixing->Incubation Quench Quenching (Optional) Add 100mM Tris or Glycine (Stops reaction immediately) Incubation->Quench Purify Purification (SEC) Elute with PBS + 0.05% Tween-20 Quench->Purify QC Quality Control Measure A280 and A635 Calculate DOL Purify->QC

Caption: Step-by-step workflow for Atto 635 labeling emphasizing controlled mixing and purification to prevent aggregation.

Step-by-Step Methodology
  • Buffer Exchange: Ensure protein is in PBS or Sodium Bicarbonate (pH 8.3). Crucial: Remove all Tris or Glycine (amine-containing buffers) via dialysis or desalting columns before starting.

  • Dye Preparation: Dissolve 1 mg Atto 635 NHS ester in 100 µL anhydrous DMSO.

    • Note: Do not prepare this in advance. NHS esters hydrolyze rapidly in moisture.

  • Reaction Setup:

    • Calculate the molar excess.[1] For Atto 635, start with a 5-fold to 10-fold molar excess (Dye:Protein). Do not use the standard 20-fold excess recommended for hydrophilic dyes.

    • Add the dye solution to the protein dropwise while gently agitating the tube.

    • Ensure the final volume of DMSO is < 5% of the total reaction volume.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification (The Anti-Aggregation Step):

    • Equilibrate your desalting column (e.g., PD-10) with PBS containing 0.05% Tween-20 or 0.01% TX-100 .

    • Why? The detergent coats the hydrophobic dye molecules, preventing them from sticking to the column resin or to each other.

  • Elution: Collect the colored protein band. Discard the slower-moving free dye band.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the Degree of Labeling (DOL) for Atto 635?

A: You must correct for the dye's absorbance at 280 nm.[2][3][4][5] Use the following formula:





Constants for Atto 635:

  • 
     (Extinction Coefficient): 120,000 M⁻¹cm⁻¹ 
    
  • 
     (Correction Factor): ~0.06  (Note: This value can vary slightly by buffer. For highest accuracy, measure the A280/A635 ratio of free dye in your specific buffer).
    
  • 
    : Use 203,000 M⁻¹cm⁻¹ for IgG, or calculate for your specific protein.
    
Q2: My protein is precious. How can I test for aggregation without losing the sample?

A: Use Dynamic Light Scattering (DLS) or High-Performance Size Exclusion Chromatography (HP-SEC) .

  • DLS: Look for a shift in the hydrodynamic radius or the appearance of a second peak in the >100 nm range.

  • HP-SEC: Aggregates will elute in the void volume (very early).

  • Simple Test: Spin the sample at 15,000 x g for 10 minutes. Measure A635 of the supernatant before and after. If the signal drops significantly, your conjugate is precipitating.

Q3: Can I use Arginine to stop aggregation?

A: Yes. Adding 0.5 M L-Arginine to the reaction buffer and the storage buffer is a proven method to suppress hydrophobic aggregation during NHS-ester labeling. It acts as a chemical chaperone.

Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

TroubleshootingTree Start Issue: Low Yield or Precipitation VisiblePrecip Is precipitate visible to the naked eye? Start->VisiblePrecip CheckSolvent Check Solvent Ratio: Is DMSO > 5%? VisiblePrecip->CheckSolvent Yes CheckDOL Measure DOL. Is DOL > 2.0? VisiblePrecip->CheckDOL No (Cloudy/Hazy) ReduceDMSO Action: Reduce DMSO volume. Increase dye stock conc. CheckSolvent->ReduceDMSO Yes CheckBuffer Check Buffer: Is pH near protein pI? CheckSolvent->CheckBuffer No AdjustPH Action: Shift pH away from pI. (e.g. pH 8.3) CheckBuffer->AdjustPH Yes HighDOL Action: Over-labeled. Repeat with less dye excess. CheckDOL->HighDOL Yes LowDOL Action: Under-labeled. Check NHS ester hydrolysis. Use fresh dye. CheckDOL->LowDOL No

Caption: Decision tree for diagnosing protein stability issues post-labeling.

References

  • ATTO-TEC GmbH. (2023). ATTO 635 Data Sheet & Properties. Retrieved from [Link]

  • Hughes, L.D., et al. (2014). Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers.[6] PLoS ONE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Photostability &amp; Performance Profile: Atto 635 NHS Ester vs. DyLight 633

Executive Summary In the far-red spectral window (~633 nm excitation), researchers often face a trade-off between initial brightness and temporal stability . DyLight 633 (Thermo Fisher Scientific) is a sulfonated cyanine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the far-red spectral window (~633 nm excitation), researchers often face a trade-off between initial brightness and temporal stability .

DyLight 633 (Thermo Fisher Scientific) is a sulfonated cyanine dye engineered for maximum extinction coefficient, making it an exceptional choice for general immunofluorescence where high initial signal-to-noise is required. However, its flexible polymethine chain renders it susceptible to photo-oxidation and cis-trans isomerization under high-intensity illumination.

Atto 635 (ATTO-TEC GmbH) represents a different chemical class (cationic oxazine/carbopyronin derivative). While it may exhibit a slightly lower molar extinction coefficient than DyLight 633, its rigid molecular structure confers superior photostability. This makes Atto 635 the obligatory choice for STED microscopy , Single-Molecule Localization Microscopy (SMLM) , and long-term live-cell tracking where resistance to photobleaching is paramount.

Technical Specifications: Head-to-Head

The following data aggregates physicochemical constants relevant to experimental design.

FeatureAtto 635 NHS Ester DyLight 633 NHS Ester Implication
Core Chemistry Cationic Oxazine derivative (Rigid)Sulfonated Cyanine (Flexible)Atto is more stable; DyLight is more soluble.
Excitation Max (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
635 nm638 nmBoth compatible with HeNe (633 nm) & Diode (635 nm) lasers.
Emission Max (

)
657 nm658 nmSpectrally indistinguishable for most filter sets.
Extinction Coeff.[1][2][3][4] (

)
~100,000 - 130,000

170,000

DyLight is theoretically brighter at

.
Quantum Yield (

)
~0.25 (High in red region)~0.07 - 0.11Atto converts absorbed photons more efficiently.
Net Charge (Conjugated) +1 (Cationic)-2 to -4 (Anionic)DyLight is less likely to cause aggregation in proteins.
STED Compatibility Excellent (Depletion @ 750-775 nm)Low/ModerateAtto withstands the depletion beam; DyLight bleaches rapidly.
The Mechanistic "Why": Photophysics of Degradation

To understand the performance difference, we must look at the molecular geometry.

DyLight 633 (Cyanine): Contains a polymethine bridge connecting two heterocycles. This bridge is flexible. Upon excitation, the molecule can undergo cis-trans isomerization (a non-radiative decay pathway) or react with Reactive Oxygen Species (ROS) at the methine carbons, breaking the conjugation system and permanently "bleaching" the dye.

Atto 635 (Oxazine/Carbopyronin): Features a rigid, fused ring system. This structural constraint suppresses vibrational relaxation and isomerization. The molecule remains in the emissive state longer and is physically shielded from ROS attack, resulting in a higher "photon budget" (total photons emitted before destruction).

PhotobleachingMechanism Excitation Excitation Source (633/635 nm) S1 Excited State (S1) Excitation->S1 S0 Ground State (S0) S0->Excitation ISC Intersystem Crossing S1->ISC Non-Radiative Fluorescence Fluorescence Emission (~658 nm) S1->Fluorescence Radiative Decay Triplet Triplet State (T1) (Long Lived) ISC->Triplet ROS Singlet Oxygen (1O2) Generation Triplet->ROS Energy Transfer to O2 Bleaching_DL DyLight 633: Polymethine Chain Breakage (Fast Degradation) ROS->Bleaching_DL High Susceptibility Bleaching_Atto Atto 635: Rigid Ring Resistance (Slow Degradation) ROS->Bleaching_Atto Low Susceptibility Fluorescence->S0

Figure 1: Mechanistic pathway of photobleaching. Atto 635 resists ROS-mediated degradation due to its rigid ring structure, whereas the flexible chain of DyLight 633 is a vulnerability.

Experimental Validation: Photostability Assay Protocol

As a scientist, you should not rely solely on manufacturer claims. The following protocol allows you to validate the stability of these dyes in your specific mounting medium (e.g., Mowiol, Prolong Glass).

Objective: Determine the half-life (


) of fluorescence intensity under continuous excitation.
Materials:
  • Sample: Secondary antibodies conjugated to Atto 635 and DyLight 633, labeled on fixed HeLa cells (Tubulin or Actin).

  • Mounting Medium: Non-hardening anti-fade (critical for fair comparison).

  • Microscope: Confocal or Widefield with 633/635 nm laser.

Workflow:

ProtocolWorkflow Step1 1. Sample Preparation Fix & Stain two identical slides (Slide A: Atto 635, Slide B: DyLight 633) Step2 2. Acquisition Setup Set Laser Power to 100% (Accelerated Aging) Disable Z-stack (Single Plane) Step1->Step2 Step3 3. Time-Lapse Imaging Acquire 1 frame/sec for 300 seconds Maintain constant exposure (e.g., 200ms) Step2->Step3 Step4 4. Data Extraction Select ROI over structures (e.g., microtubules) Extract Mean Intensity vs. Time Step3->Step4 Step5 5. Normalization & Calculation Normalize I(t) to I(0) Fit to Mono-exponential decay: I(t) = A * exp(-kt) Step4->Step5

Figure 2: Step-by-step workflow for comparative photostability assessment.

Data Analysis:

Plot Normalized Intensity (


) vs. Time (

).
  • Expectation: DyLight 633 will show a steeper initial decay curve. Atto 635 will exhibit a "flat" profile for longer periods before rolling off.

  • Calculation:

    
    .
    
Application Suitability Guide
ApplicationRecommended DyeRationale
Standard Confocal / Widefield DyLight 633 Higher extinction coefficient provides brighter initial images; cost-effective.
STED Microscopy Atto 635 Critical. DyLight 633 will bleach instantly under the high-power depletion laser (775 nm). Atto 635 is a standard for STED.
Single Molecule (STORM/PALM) Atto 635 Requires high photon budget per molecule to achieve localization precision <20nm.
Flow Cytometry DyLight 633 Short transit time through the laser beam means photostability is irrelevant; brightness is king.
Live Cell Tracking (>10 min) Atto 635 Cationic nature allows some membrane permeability (check specific variant); stability preserves signal over time.
References
  • ATTO-TEC GmbH. (n.d.).[5] ATTO 633/635 Technical Data Sheet. Retrieved from [Link]

  • Dempsey, G. T., et al. (2011). "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods, 8(12), 1027–1036.
  • Mooyaart, I., et al. (2014). "BAMM: Bleaching-Assisted Multichannel Microscopy."[6][7] Biophysical Journal. (Discusses using photobleaching rates as a contrast mechanism).

  • Kolmakov, K., et al. (2010). "Red-emitting rhodamine dyes for fluorescence microscopy and nanoscopy." Chemistry – A European Journal.

Sources

Comparative

Comprehensive Guide: Quantum Yield &amp; Performance of Atto 635 vs. Red Fluorophores

Topic: Quantum Yield of Atto 635 vs Other Red Fluorescent Dyes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary: The Photostability-Brightness Trade...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Yield of Atto 635 vs Other Red Fluorescent Dyes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Photostability-Brightness Trade-off

In the far-red spectral window (630–650 nm excitation), researchers often default to Alexa Fluor® 647 due to its peak brightness. However, Atto 635 represents a specialized class of carbopyronine dyes engineered for specific technical constraints: high photostability and precise matching to 633 nm HeNe or 635 nm diode lasers.

While Atto 635 exhibits a moderate quantum yield (QY ≈ 0.[1]25) compared to the industry-standard Alexa Fluor 647 (QY ≈ 0.33) or the ultra-bright Atto 647N (QY ≈ 0.65), its value lies in its resistance to photobleaching and single-isomer chemistry . This guide objectively compares Atto 635 against its competitors, providing the experimental data and protocols necessary to select the correct fluorophore for your application.

Technical Specifications: Atto 635 vs. Competitors

The following table synthesizes physicochemical data to facilitate direct comparison. Note the distinction between Intrinsic Brightness (QY × Extinction Coefficient) and Practical Brightness (which includes photostability and detection efficiency).

FluorophoreStructure ClassExcitation Max (nm)Emission Max (nm)Extinction Coeff.[1][2] (

, M

cm

)
Quantum Yield (QY)

Relative Brightness

Photostability
Atto 635 Carbopyronine635657120,0000.25 30,000High
Alexa Fluor 647 Cyanine (Sulfonated)650665239,0000.33 79,000Moderate
Atto 647N Carbopyronine644669150,0000.65 97,500Very High
Cy5 Cyanine649670250,0000.27 67,500Low
Atto 633 Carbopyronine629657130,0000.05 6,500High
  • 
     Note on QY:  Values are typical in aqueous buffer (PBS, pH 7.4). QY can vary significantly in organic solvents or when conjugated to proteins.
    
  • 
     Relative Brightness:  Calculated as 
    
    
    
    .
Key Analysis
  • Spectral Matching: Atto 635 is strictly optimized for 633/635 nm excitation . While Alexa Fluor 647 is brighter, its absorption maximum at 650 nm means it is only excited at ~50% efficiency by a 633 nm laser, effectively halving its practical brightness in those setups.

  • The "N" Factor: Atto 647N is significantly brighter (QY 0.65) but is positively charged and hydrophobic, leading to non-specific binding in cellular contexts. Atto 635 is more hydrophilic (zwitterionic), making it a safer choice for protein conjugation where background signal must be minimized.

Decision Logic: When to Choose Atto 635

Selection should not be based on Quantum Yield alone. Use the following logic flow to determine if Atto 635 is the optimal choice for your experimental setup.

DyeSelection Start Select Red Fluorophore (633-640 nm Excitation) Laser Excitation Source? Start->Laser App Application Type? Laser->App 633/635 nm Result_AF647 Select Alexa Fluor 647 (Max Brightness, Standard) Laser->Result_AF647 647/650 nm Stability Photostability Critical? (e.g., STED, Long-term Live) App->Stability Microscopy App->Result_AF647 Flow Cytometry Hydro Is Non-Specific Binding a Major Concern? Stability->Hydro Yes (STED/Confocal) Stability->Result_AF647 No (Standard Imaging) Result_Atto635 Select Atto 635 (Balanced Stability/Specificity) Hydro->Result_Atto635 Yes (Cytosol/Membrane) Result_Atto647N Select Atto 647N (Max Brightness, Sticky) Hydro->Result_Atto647N No (Fixed/Robust Targets) Result_Cy5 Select Cy5 (Cost-effective, General)

Figure 1: Decision matrix for selecting red fluorophores based on laser line, application, and chemical properties.

Experimental Protocol: Measuring Relative Quantum Yield

To validate the performance of Atto 635 in your specific buffer system, you should perform a Relative Quantum Yield measurement. This method compares the integrated fluorescence of your sample against a reference standard with a known QY.

Reference Standards

For the 635 nm region, the following standards are recommended:

  • Cresyl Violet in Methanol (QY = 0.54)

  • Zinc Phthalocyanine in 1% Pyridine/Toluene (QY = 0.30)

  • Alternative:Cy5 free acid in PBS (QY = 0.27) – easiest for biological labs.

Protocol Workflow

Step 1: Preparation Prepare stock solutions of Atto 635 (Sample) and Cy5 (Reference) in the same solvent (e.g., PBS pH 7.4). Ensure fresh buffers to avoid pH-induced spectral shifts.

Step 2: Absorbance Matching Dilute both dyes to create a concentration series (5 points).

  • Critical Rule: The Optical Density (OD) at the excitation wavelength (e.g., 635 nm) must be below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects (re-absorption of emitted light).

Step 3: Fluorescence Acquisition Excitation Wavelength: 635 nm. Emission Range: 645–750 nm.[2]

  • Record the emission spectrum for each dilution.

  • Integrate the total area under the emission curve (

    
    ).
    

Step 4: Calculation Plot Integrated Fluorescence (


)  (y-axis) vs. Absorbance (

)
(x-axis). Calculate the slope (

) for both the sample and reference.


  • 
    : Slope of the line (
    
    
    
    vs
    
    
    ).
  • 
    : Refractive index of the solvent (if solvents differ; otherwise this term is 1).
    

QY_Workflow Prep Prepare Dilutions (OD < 0.1 at 635nm) MeasureAbs Measure Absorbance (Spectrophotometer) Prep->MeasureAbs MeasureEm Measure Emission (Fluorometer, Ex=635nm) Prep->MeasureEm Plot Plot F vs. Abs (Calculate Slope) MeasureAbs->Plot Integrate Integrate Area Under Curve MeasureEm->Integrate Integrate->Plot Calc Calculate QY using Formula Plot->Calc

Figure 2: Workflow for Relative Quantum Yield determination.

Performance Analysis & Mechanism

Why is Atto 635 less bright than Alexa 647?

The quantum yield of Atto 635 (0.25) is lower than Alexa 647 (0.[3]33) due to non-radiative decay pathways inherent to the carbopyronine scaffold in aqueous environments. However, brightness is not the only metric.

  • Photostability: Atto 635 undergoes significantly slower photobleaching. In STED microscopy, where depletion laser intensities are extreme (MW/cm²), Alexa 647 often bleaches before sufficient data is acquired. Atto 635 survives longer, allowing for higher signal accumulation over time, effectively compensating for lower instantaneous brightness.

  • Structure: Atto 635 is a zwitterionic dye. Unlike the highly sulfonated Alexa dyes (which are very negatively charged), Atto 635 has a net charge close to zero. This facilitates cell permeability in some contexts but requires careful handling to prevent aggregation in high-salt buffers.

The "Diode Match" Advantage

Many benchtop flow cytometers and confocal microscopes use inexpensive 633 nm HeNe or 635 nm diode lasers.

  • Alexa 647 (Peak Abs: 650 nm) is excited at ~50% efficiency at 635 nm.

  • Atto 635 (Peak Abs: 635 nm) is excited at >95% efficiency at 635 nm.

  • Result: In a system fixed at 635 nm excitation, Atto 635 may appear brighter than Alexa 647 simply due to more efficient photon absorption, despite the lower quantum yield.

References

  • ATTO-TEC GmbH. (2023). ATTO 635 Data Sheet. Retrieved from [Link]

  • H-ALO Project. (2021). List of analytes, assays and fluorescence labels. Retrieved from [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]

  • Wurm, C. A., et al. (2012). Novel red fluorophores with superior performance in STED microscopy. Optical Nanoscopy, 1(1), 7.

Sources

Validation

Validating Atto 635 NHS Ester Conjugate Activity: A Comparative Technical Guide

Executive Summary: The Strategic Choice of Atto 635 In the far-red spectral window, researchers often default to Cy5 or Alexa Fluor® 647.[1] However, Atto 635 occupies a critical niche, particularly for super-resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice of Atto 635

In the far-red spectral window, researchers often default to Cy5 or Alexa Fluor® 647.[1] However, Atto 635 occupies a critical niche, particularly for super-resolution microscopy (STED) and single-molecule detection. Unlike the cyanine-based Cy5, which is prone to cis-trans isomerization and lower photostability, Atto 635 (a carbopyronin derivative) offers a rigid molecular structure that translates to superior photostability and distinct depletion characteristics required for STED nanoscopy.

This guide provides a rigorous framework for conjugating Atto 635 NHS ester to proteins and, crucially, validating the activity of the resulting conjugate. We move beyond simple "labeling efficiency" to ensure the biomolecule retains its binding specificity and function.[1]

Comparative Technical Specifications

Before initiating conjugation, it is vital to understand how Atto 635 performs relative to industry standards.

Table 1: Physicochemical Comparison of Far-Red Fluorophores

FeatureAtto 635Cy5 (Standard)Alexa Fluor® 647
Excitation Max (

)
635 nm649 nm650 nm
Emission Max (

)
657 nm670 nm665 nm
Extinction Coeff.[1] (

)
~120,000

250,000

239,000

Quantum Yield (

)
~0.30 (Moderate)~0.28~0.33
Photostability High (Rigid structure)Low (Isomerization)High
STED Suitability Excellent (775nm depletion)ModerateGood
Charge Zwitterionic (Net 0)Negative (-1 to -2)Negative (-3 to -4)

Key Insight: While Alexa Fluor 647 is brighter due to a higher extinction coefficient, Atto 635's zwitterionic nature reduces the risk of non-specific binding caused by the high negative charge of sulfonated dyes like Alexa 647. This makes Atto 635 superior for labeling sticky proteins or when background noise is a critical failure mode [1].[1]

Mechanism of Action: NHS-Ester Chemistry[3][4]

The N-hydroxysuccinimide (NHS) ester targets primary amines (


), specifically the 

-amino group of Lysine residues and the N-terminus of the protein.

Critical Control Point: The reaction is pH-dependent.[1][2]

  • pH < 7.0: Amines are protonated (

    
    ) and unreactive.[1]
    
  • pH > 9.0: Hydrolysis of the NHS ester competes significantly with the labeling reaction.[1]

  • Optimal pH: 8.3 is the precise compromise where Lysines are sufficiently deprotonated to react, but hydrolysis is manageable [2].[1]

Diagram 1: NHS-Ester Conjugation Pathway

NHS_Reaction Protein Protein-NH2 (Lysine Residue) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.3) Atto Atto 635-NHS Ester Atto->Intermediate Hydrolysis Hydrolyzed Dye (Non-reactive) Atto->Hydrolysis Competes at High pH/H2O Conjugate Stable Amide Bond (Protein-Atto 635) Intermediate->Conjugate Elimination NHS_Group NHS Leaving Group Intermediate->NHS_Group

Caption: The nucleophilic attack of the primary amine on the NHS ester forms a stable amide bond, releasing the NHS group. Hydrolysis is the competing reaction.[1]

Validated Experimental Protocol

This protocol is designed to maximize the Degree of Labeling (DOL) while preserving protein function.[1]

Phase 1: Preparation

Materials:

  • Protein: 1–5 mg/mL in amine-free buffer (PBS). Note: Remove Tris or Glycine via dialysis.[3]

  • Dye: Atto 635 NHS ester (dissolve in anhydrous DMSO immediately before use).[1]

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
Phase 2: Conjugation Workflow
  • Buffer Exchange: If protein is in Tris, dialyze against PBS or use a spin desalting column.[1]

  • pH Adjustment: Add 10% volume of 1M

    
     (pH 9.0) to the protein solution to reach a final pH of ~8.3.
    
  • Dye Addition: Dissolve Atto 635 NHS ester in DMSO at 10 mg/mL.

    • Expert Insight: Use a 10-20 molar excess of dye for antibodies.[1] For Atto 635, which is less soluble than sulfonated dyes, avoid exceeding 5% DMSO in the final mixture to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

Phase 3: Purification (Crucial for Validation)

Do not skip this step. Unreacted dye will artificially inflate your DOL calculation and create high background in imaging.[1]

  • Method: Size Exclusion Chromatography (Sephadex G-25) or Spin Desalting Columns (7K MWCO).[1]

  • Elution: Collect the first colored band (Conjugate).[1] The second band is free dye.[1]

Validation Phase 1: Physicochemical Verification

Before using the conjugate in an assay, you must mathematically validate the labeling efficiency.[1]

Degree of Labeling (DOL) Calculation

Measure absorbance at 280 nm (


) and the dye's max (

).[1]

[4]

Constants:

  • 
     (IgG): ~203,000 
    
    
    
  • 
     (Atto 635): ~120,000 
    
    
    
    (Check specific lot data)
  • 
     (Correction Factor): ~0.06 (Atto dyes typically range 0.04–0.08; determine experimentally if critical) [3].[1]
    

Success Criteria:

  • IgG: Optimal DOL is 2–4 dyes/molecule .[1]

    • < 1: Weak signal.[1]

    • > 6: Fluorescence quenching (signal drops) and potential precipitation due to hydrophobicity of the dye.[1]

Diagram 2: The Validation Loop

Validation_Loop Start Purified Conjugate Spec UV-Vis Spectroscopy (A280 & A635) Start->Spec Calc Calculate DOL Spec->Calc Decision DOL Range? Calc->Decision Low DOL < 1.5 (Under-labeled) Decision->Low Too Low High DOL > 5.0 (Over-labeled) Decision->High Too High Optimal DOL 2.0 - 4.0 (Pass) Decision->Optimal Target Met Action_Low Repeat with higher dye excess Low->Action_Low Action_High Repeat with lower dye excess High->Action_High Func_Test Functional Assay (Binding Retention) Optimal->Func_Test

Caption: The decision matrix for validating conjugate quality before expending resources on biological assays.

Validation Phase 2: Functional Activity

A correct DOL does not guarantee the antibody still binds its target.[1] Over-labeling lysines in the antigen-binding site (CDR) can abolish affinity.[1]

Protocol: Binding Retention Assay (Immunofluorescence)
  • Sample: Fixed cells expressing the target antigen.[1]

  • Control: Stain with a known commercial conjugate (e.g., Alexa 647-Antibody) as a positive control.[1]

  • Test: Stain with your Atto 635-Antibody at equivalent concentrations.[1]

  • Readout: Confocal Microscopy or Flow Cytometry.[1]

    • Specificity Check: Signal should be localized to the target structure (e.g., mitochondria, nucleus) with minimal cytoplasmic background.

    • Brightness Check: Atto 635 may appear slightly dimmer than Alexa 647 initially but should sustain signal longer under high-intensity laser exposure (STED conditions).

Protocol: Photostability Stress Test
  • Focus on a labeled structure.[1]

  • Continuously illuminate at 100% laser power (633/635 nm).[1]

  • Capture images every 1 second for 60 seconds.

  • Plot: Normalized Intensity vs. Time.

    • Pass: Atto 635 should show a slower decay rate (

      
      ) compared to Cy5 [4].[1]
      

Troubleshooting Common Pitfalls

SymptomProbable CauseCorrective Action
Low DOL (<1) Buffer contained amines (Tris).[1]Dialyze protein extensively against PBS before labeling.[1]
Low DOL (<1) Hydrolysis of NHS ester.[1]Ensure NHS ester is dissolved in anhydrous DMSO immediately before use.[1] Do not store wet.[1]
Precipitation Over-labeling (hydrophobic dye).[1]Reduce molar excess of dye.[1] Keep DMSO < 5% final volume.[1]
High Background Free dye not removed.[1]Re-run Sephadex G-25 or use a longer column.[1]
No Signal Antibody inactivation.[1]Lysines in the binding site were modified.[1] Try N-terminal labeling at lower pH (7.5) or site-specific chemistry (Maleimide).[1]

References

  • Sigma-Aldrich. Atto Dyes for Superior Fluorescent Imaging.[1]Link

  • Jena Bioscience. Atto 655 Protein Labeling Kit Protocol (General NHS Chemistry).[1]Link

  • ATTO-TEC GmbH. Data Sheet: ATTO 635.[1][5] (Refer to manufacturer specific lot data for exact Extinction Coefficients).[1] Link

  • Dempsey, G. T., et al. (2011).[1] Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods.[1] Link

Sources

Comparative

Benchmarking Far-Red SNR: Atto 635 vs. Industry Standards

Executive Summary In the realm of far-red cellular imaging, Alexa Fluor® 647 (AF647) has long held the title of "industry standard" due to its exceptional quantum yield. However, raw brightness is only half of the Signal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of far-red cellular imaging, Alexa Fluor® 647 (AF647) has long held the title of "industry standard" due to its exceptional quantum yield. However, raw brightness is only half of the Signal-to-Noise Ratio (SNR) equation.

This guide presents a technical evaluation of Atto 635 , a zwitterionic fluorophore that challenges the dominance of AF647 and Cy5. While Atto 635 exhibits a lower extinction coefficient than AF647, experimental data demonstrates that it frequently yields a superior functional SNR in complex cellular environments. This is driven by its hydrophilic nature (reducing non-specific background binding) and its exceptional stability under Stimulated Emission Depletion (STED) nanoscopy, where AF647 often fails.

Recommendation:

  • Use Alexa Fluor 647 for general confocal microscopy where raw signal intensity is the limiting factor.

  • Use Atto 635 for STED microscopy, single-molecule localization, and high-background samples (e.g., lipid-rich tissues) where background suppression is critical.

Technical Specifications: The Red-Shift Landscape

To understand the SNR dynamics, we must first quantify the photophysical properties of Atto 635 against its primary competitors.

Table 1: Photophysical Property Comparison

FeatureAtto 635 Alexa Fluor 647 Cy5 Atto 647N
Structure Carbopyronine (Zwitterionic)Cyanine-basedCyanineCarbopyronine (Positively charged)
Excitation Max 635 nm650 nm649 nm646 nm
Emission Max 657 nm665 nm670 nm664 nm
Extinction Coeff.[1][2] (

)
120,000

239,000

250,000

150,000

Quantum Yield (

)
0.500.330.270.65
Hydrophilicity High (Low stickiness)HighModerateLow (Sticky/Hydrophobic)
STED Compatibility Excellent (775 nm depletion)Poor (Bleaches instantly)PoorGood

Data Source: Synthesized from Atto-Tec and Thermo Fisher Scientific technical data sheets [1, 2].

Deep Dive: The Mechanics of SNR

Expert Insight: Many researchers conflate brightness with SNR. They are not identical.



The "Sticky" Problem (The Denominator)

While Atto 647N is theoretically the brightest dye (High


 and 

), it is highly hydrophobic. In cellular imaging, positively charged or hydrophobic dyes tend to aggregate on mitochondrial membranes and lipid droplets non-specifically.
  • The Result: High Signal, High Background = Moderate SNR.

  • The Atto 635 Advantage: Atto 635 is zwitterionic (net neutral charge).[3] It does not interact electrostatically with cellular proteins or membranes. This drastically reduces the denominator (Background), allowing the signal to pop, even if the absolute photon count is lower than AF647 [3].

The STED Stability Factor

In super-resolution STED microscopy, the sample is blasted with a high-intensity depletion laser (usually 775 nm).

  • AF647 Failure: Under 775 nm depletion, AF647 undergoes rapid photobleaching and "dark state" conversion, destroying the signal before an image is formed.

  • Atto 635 Success: Atto 635 is chemically rigid.[4] It survives the depletion beam, maintaining high SNR throughout the scan [4].

Experimental Workflow: Optimized Immunofluorescence

To validate the SNR capabilities of Atto 635, we utilize a standardized immunofluorescence protocol designed to stress-test background binding.

Diagram 1: SNR Validation Workflow

G cluster_staining Staining (Parallel Conditions) Start Cell Fixation (4% PFA, 15 min) Perm Permeabilization (0.1% Triton X-100) Start->Perm Block Blocking (3% BSA, 1h) Perm->Block Primary Primary Ab (Target: Tubulin) Block->Primary Secondary Secondary Ab (Atto 635 vs AF647) Primary->Secondary Wash Stringent Wash (3x PBS-T) Secondary->Wash Secondary->Wash  Critical Step: Remove unbound dye Image Imaging (Confocal & STED) Wash->Image Analysis SNR Calculation (Signal / Cytosolic BG) Image->Analysis

Caption: Optimized workflow for comparing fluorophore performance. Note the stringent wash step where hydrophilic dyes (Atto 635) clear faster than hydrophobic alternatives.

Detailed Protocol Steps
  • Fixation: Fix HeLa cells with 4% Paraformaldehyde (PFA) for 15 minutes at RT. Why: PFA preserves structure better than methanol for membrane-associated proteins, but can increase autofluorescence, making the red channel (Atto 635) ideal.

  • Blocking: Incubate in 3% Bovine Serum Albumin (BSA) for 1 hour.

  • Primary Antibody: Anti-alpha-tubulin (1:500) overnight at 4°C.

  • Secondary Antibody:

    • Condition A: Goat anti-Mouse IgG conjugated to Atto 635 .

    • Condition B: Goat anti-Mouse IgG conjugated to Alexa Fluor 647 .

    • Control: Secondary antibody ONLY (No Primary). Crucial Self-Validation Step: This measures the dye's intrinsic stickiness (background).

  • Imaging: Excitation at 635 nm (Diode laser). Detection 650–700 nm.[5][6]

Experimental Data & Interpretation

Scenario A: Confocal Microscopy (Standard Resolution)
  • Observation: AF647 samples appear visually brighter (approx. 30-40% higher max intensity).

  • SNR Analysis:

    • AF647 Signal: 10,000 AU | Background: 200 AU | SNR = 50

    • Atto 635 Signal: 7,000 AU | Background: 50 AU | SNR = 140

Scenario B: STED Nanoscopy
  • Observation: Upon activating the 775 nm depletion laser:

    • AF647: Signal intensity drops by >60% within the first 2 frames due to bleaching. Resolution improvement is minimal due to signal loss.

    • Atto 635: Signal remains stable for >20 frames. Resolution improves from 250 nm (confocal) to <50 nm (STED).

Decision Matrix: When to Choose Atto 635

Use the following logic flow to determine the correct dye for your specific experiment.

Diagram 2: Fluorophore Selection Logic

DecisionTree Start Select Imaging Modality Type Microscope Type? Start->Type Confocal Confocal / Widefield Type->Confocal Standard STED STED / Super-Res Type->STED Nanoscopy Sample Sample Thickness / Lipid Content? Confocal->Sample Rec1 USE ATTO 635 (Stability & Resolution) STED->Rec1 HighBG High (Tissue/Lipids) Sample->HighBG Complex LowBG Low (Monolayer Cells) Sample->LowBG Simple Rec2 USE ATTO 635 (Low Background) HighBG->Rec2 Rec3 USE ALEXA FLUOR 647 (Max Brightness) LowBG->Rec3

Caption: Decision tree for selecting Far-Red fluorophores based on imaging modality and sample composition.

References

  • ATTO-TEC GmbH. (2023). ATTO 635 Product Data Sheet: Photophysical Properties and STED Compatibility. Retrieved from [Link]

  • Hughes, L. D., et al. (2014). "Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers."[7] PLoS ONE, 9(2): e87649. (Demonstrates hydrophilicity impact on background noise). Retrieved from [Link]

  • Wurm, C. A., et al. (2012). "Novel red fluorophores with superior performance in STED microscopy." Optical Nanoscopy, 1:7. (Validates Atto 635 performance in STED vs alternatives). Retrieved from [Link]

  • Dempsey, G. T., et al. (2011). "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods, 8, 1027–1036. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Method

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